molecular formula C7H7F2NO2S B1299098 4-Difluoromethanesulfonylaniline CAS No. 24906-77-2

4-Difluoromethanesulfonylaniline

Cat. No.: B1299098
CAS No.: 24906-77-2
M. Wt: 207.2 g/mol
InChI Key: OHQOPPCSAGDCDO-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonylaniline is a useful research compound. Its molecular formula is C7H7F2NO2S and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Difluoromethanesulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethanesulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOPPCSAGDCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356517
Record name 4-difluoromethanesulfonylaniline
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Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24906-77-2
Record name 4-difluoromethanesulfonylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-difluoromethanesulfonylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Difluoromethanesulfonylaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Difluoromethanesulfonylaniline, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, synthesis, and strategic applications, highlighting the scientific rationale behind its increasing importance in the pharmaceutical landscape.

Compound Identification and Structure

4-Difluoromethanesulfonylaniline is an organic compound featuring an aniline ring substituted at the para-position with a difluoromethanesulfonyl group.[1] This unique structural motif imparts valuable physicochemical properties that are highly sought after in medicinal chemistry.

  • CAS Number : 24906-77-2[2]

  • IUPAC Name : 4-[(Difluoromethyl)sulfonyl]benzenamine[2]

  • Synonyms : 4-Difluoromethanesulfonylaniline, 4-(Difluoromethyl)sulphonylaniline[2]

  • Molecular Formula : C₇H₇F₂NO₂S[2]

  • Molecular Weight : 207.20 g/mol [2][3]

Chemical Structure Representations:

  • SMILES : Nc1ccc(cc1)S(=O)(=O)C(F)F[1]

  • InChI : InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-5(10)2-4-6/h1-4,7H,10H2[1]

The core structure consists of a central benzene ring functionalized with both an amine (-NH₂) group and a difluoromethanesulfonyl (-SO₂CHF₂) group. This arrangement makes it a versatile intermediate for a wide array of chemical transformations.

Physicochemical Properties

The properties of 4-Difluoromethanesulfonylaniline are largely dictated by the interplay between the electron-donating aniline moiety and the strongly electron-withdrawing difluoromethanesulfonyl group. The fluorine atoms significantly influence the compound's acidity, lipophilicity, and metabolic stability, making it an attractive component in drug design.

PropertyValueSource
Melting Point 105-106 °C[2]
Boiling Point (Predicted) 368.4 ± 42.0 °C[2]
Density (Predicted) 1.431 ± 0.06 g/cm³[2]
pKa (Predicted) 0.10 ± 0.10[2]

Synthesis and Mechanistic Rationale

A common and industrially scalable synthesis of 4-Difluoromethanesulfonylaniline often proceeds via a multi-step pathway starting from a readily available precursor like 4-nitrophenol. The rationale for this pathway is the reliable and high-yielding nature of each transformation.

A representative synthetic workflow is outlined below:

SynthesisWorkflow cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Diazotization & Sulfonylation (Conceptual) A 4-Nitrophenol B 4-(Difluoromethoxy)nitrobenzene A->B NaOH, ClCHF₂ C 4-(Difluoromethoxy)aniline B->C Fe/HCl or H₂/Pd-C D Target: 4-Difluoromethanesulfonylaniline C->D 1. NaNO₂, H₂SO₄ 2. SO₂, CuCl 3. Fluorination

Sources

The Latent Potential of 4-Difluoromethanesulfonylaniline: A Technical Guide to Unexplored Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the prospective biological activities of 4-difluoromethanesulfonylaniline, a compound at the intersection of two pharmacologically significant motifs: the sulfonylaniline core and the difluoromethyl group. While direct empirical data on this specific molecule is nascent in publicly accessible literature, a comprehensive analysis of its structural components and related analogs allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications. This document serves as a roadmap for initiating research into this promising, yet uncharted, chemical entity.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. The strategic combination of known pharmacophores is a well-established approach to generating new molecular entities with unique biological profiles. 4-Difluoromethanesulfonylaniline presents a compelling case for investigation due to the convergence of the biologically versatile sulfonamide group and the advantageous properties imparted by difluorination.

The sulfonamide moiety is a cornerstone in drug discovery, present in a wide array of clinically approved drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions within protein binding sites contribute to its widespread utility.

The introduction of fluorine, and specifically the difluoromethyl group, into drug candidates is a modern strategy to enhance key pharmacokinetic and pharmacodynamic properties.[2] This substitution can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the acidity of nearby protons, thereby influencing receptor binding affinity. The difluoromethyl group, in particular, offers a nuanced balance of these effects compared to the more common trifluoromethyl group.

This guide will, therefore, explore the hypothetical biological landscape of 4-difluoromethanesulfonylaniline by dissecting the known activities of its core structures and proposing avenues for its empirical investigation.

The Sulfonylaniline Scaffold: A Privileged Pharmacophore

The sulfonylaniline core is a prominent feature in a multitude of bioactive compounds. Its derivatives have been extensively explored, revealing a broad spectrum of pharmacological activities.

  • Antimicrobial Activity: The archetypal sulfonamide drugs function by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] This mechanism provides a clear precedent for investigating 4-difluoromethanesulfonylaniline for antibacterial and even antifungal properties. The coordination of sulfonamides with metal ions, such as Ruthenium(III), has also been shown to enhance their antibacterial efficacy.[5]

  • Anticancer Activity: A growing body of evidence highlights the potential of sulfonamide-containing compounds as anticancer agents.[6][7][8] They have been shown to inhibit tumor-associated carbonic anhydrase isoforms, disrupt cell cycle progression, and induce apoptosis.[9] The structural diversity that can be built upon the sulfonylaniline scaffold allows for the fine-tuning of activity against various cancer cell lines.

  • Anti-inflammatory and Analgesic Properties: Certain sulfonamide derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[10] This suggests a potential therapeutic application for 4-difluoromethanesulfonylaniline in inflammatory disorders.

The Influence of the Difluoromethyl Group: Enhancing Drug-Like Properties

The strategic incorporation of a difluoromethyl (CF2H) group can profoundly and beneficially alter the properties of a parent molecule. Its moderate lipophilicity and ability to act as a hydrogen bond donor can significantly impact protein-ligand interactions.

Judicious placement of fluorine can lead to:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.

  • Enhanced Potency: The electron-withdrawing nature of the difluoromethyl group can alter the electronic properties of the entire molecule, potentially leading to stronger binding interactions with biological targets.

  • Improved Membrane Permeability: Fluorination can modulate a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and the blood-brain barrier.

Postulated Biological Activities and Mechanisms of Action

Based on the analysis of its constituent parts, we can postulate several promising biological activities for 4-difluoromethanesulfonylaniline.

Potential as a Novel Antimicrobial Agent

Hypothesis: 4-Difluoromethanesulfonylaniline may exhibit antibacterial activity by targeting folate biosynthesis or other essential bacterial pathways.

Proposed Mechanism: The sulfonylaniline moiety could act as a competitive inhibitor of dihydropteroate synthetase (DHPS), mimicking the natural substrate, p-aminobenzoic acid (PABA). The difluoromethyl group might enhance binding to the enzyme's active site through favorable electrostatic or hydrophobic interactions.

antimicrobial_mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Folate Folic Acid (Essential for DNA synthesis) DHPS->Folate Enzymatic reaction Compound 4-Difluoromethanesulfonylaniline Compound->DHPS Competitive Inhibition

Caption: Postulated mechanism of antimicrobial action.

Potential as an Anticancer Agent

Hypothesis: 4-Difluoromethanesulfonylaniline could possess antiproliferative activity against various cancer cell lines.

Proposed Mechanism: The compound might inhibit carbonic anhydrase IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Alternatively, it could target other signaling pathways implicated in cancer cell growth and survival. The difluoromethyl group could enhance cell permeability and target engagement.

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities, a structured experimental approach is necessary.

General Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of 4-difluoromethanesulfonylaniline.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_followup Hit Validation & Optimization Synthesis Synthesis & Purification of 4-Difluoromethanesulfonylaniline Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC determination) Characterization->Antimicrobial Anticancer Antiproliferative Assays (MTT, SRB against cancer cell lines) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo

Caption: General experimental workflow.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the antimicrobial activity of a test compound.

Objective: To determine the lowest concentration of 4-difluoromethanesulfonylaniline that inhibits the visible growth of a microorganism.

Materials:

  • 4-Difluoromethanesulfonylaniline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-difluoromethanesulfonylaniline in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Quantitative Data from Structurally Related Analogs

While specific quantitative data for 4-difluoromethanesulfonylaniline is not available, the following table presents data for related sulfonamide-containing compounds to provide a contextual reference for potential potency.

Compound ClassBiological ActivityTargetPotency (IC50/MIC)Reference
Sulfonamide DerivativesAnti-ChlamydiaCylindrical ProteaseLead compound: ~1 µM[11]
Aryl SulfonamidesNaV1.7 InhibitionVoltage-gated sodium channel 1.70.3 nM - 495 nM[12]
Sulfonanilide DerivativesAntiproliferative (Breast Cancer)Not specifiedSub-micromolar[8]
(4-Fluorophenyl)methanone DerivativesAnticancer (MCF-7)Not specified8.52 µM - 21.57 µM[6]

Conclusion and Future Directions

4-Difluoromethanesulfonylaniline stands as a molecule of significant, yet unrealized, potential. The established and diverse biological activities of the sulfonylaniline scaffold, coupled with the advantageous physicochemical properties imparted by the difluoromethyl group, strongly suggest that this compound warrants thorough investigation. The proposed hypotheses and experimental workflows in this guide provide a foundational framework for initiating such studies. Future research should focus on the synthesis and purification of 4-difluoromethanesulfonylaniline, followed by a systematic screening against a panel of microbial and cancer cell lines. Positive hits should then be subjected to detailed mechanistic studies and structure-activity relationship optimization to unlock the full therapeutic potential of this promising chemical entity.

References

  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Biological activities of sulfonamides - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed. (2023, August 15). Retrieved January 25, 2026, from [Link]

  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (2015, September 22). Retrieved January 25, 2026, from [Link]

  • Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - NIH. (2016, January 19). Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. (2022, April 4). Retrieved January 25, 2026, from [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). Retrieved January 25, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis Carinii Dihydropteroate Synthetase - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Structure-activity relationship of fluconazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Sulfonylaniline-containing drugs and their construction methods. (A)... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

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Sources

The Synthetic Versatility of 4-Difluoromethanesulfonylaniline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoromethylsulfonyl Moiety in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among these, the difluoromethylsulfonyl (SO₂CHF₂) group has emerged as a particularly valuable moiety. Its unique electronic properties, combining the strong electron-withdrawing nature of the sulfonyl group with the subtle yet impactful influence of the difluoromethyl group, offer a distinct advantage in the design of novel pharmaceuticals and agrochemicals. The SO₂CHF₂ group can act as a bioisostere for other functionalities and can enhance metabolic stability, modulate pKa, and improve binding affinity.[1]

This technical guide focuses on 4-difluoromethanesulfonylaniline, a key building block that provides a gateway to a diverse array of complex molecules. As a bifunctional molecule, it possesses a nucleophilic amino group amenable to a wide range of functionalization reactions and an aromatic ring whose reactivity is significantly influenced by the potent electron-withdrawing SO₂CHF₂ group. This guide will provide an in-depth exploration of the synthesis of 4-difluoromethanesulfonylaniline and its application in several key classes of organic transformations, offering both mechanistic insights and practical, field-proven protocols.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

PropertyValueReference
CAS Number 121549-37-9
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 103-107 °C
Boiling Point Not available
Solubility Soluble in many common organic solvents such as methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.

Synthesis of 4-Difluoromethanesulfonylaniline: A Strategic Approach

The synthesis of 4-difluoromethanesulfonylaniline is most effectively achieved through a two-step sequence involving the preparation of an advanced nitro-aromatic intermediate followed by its reduction. This strategy is advantageous as it allows for the introduction of the difluoromethylsulfonyl group onto a deactivated aromatic ring, followed by the generation of the versatile aniline functionality.

Step 1: Synthesis of 4-(Difluoromethylsulfonyl)nitrobenzene

A common and effective method for the synthesis of the nitro precursor involves the reaction of 4-nitrobenzenethiol with a suitable difluoromethylating agent, followed by oxidation of the resulting sulfide to the sulfone.

Workflow for the Synthesis of 4-(Difluoromethylsulfonyl)nitrobenzene

A 4-Nitrobenzenethiol B Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) A->B Deprotonation C Difluoromethylating Agent (e.g., ClCHF₂, BrCHF₂) B->C Nucleophilic Attack D 4-(Difluoromethylthio)nitrobenzene C->D S-Difluoromethylation E Oxidizing Agent (e.g., m-CPBA, H₂O₂) Solvent (e.g., DCM, AcOH) D->E Oxidation F 4-(Difluoromethylsulfonyl)nitrobenzene E->F Sulfone Formation

Caption: Synthetic workflow for 4-(Difluoromethylsulfonyl)nitrobenzene.

Experimental Protocol: Synthesis of 4-(Difluoromethylsulfonyl)nitrobenzene

  • S-Difluoromethylation: To a solution of 4-nitrobenzenethiol (1.0 eq) in a suitable aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq) at room temperature. Stir the mixture for 30 minutes. Introduce a difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂), into the reaction vessel under pressure. The reaction is typically heated to 60-80 °C and monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the reaction is cooled, and the product, 4-(difluoromethylthio)nitrobenzene, is extracted with an organic solvent.

  • Oxidation: Dissolve the crude 4-(difluoromethylthio)nitrobenzene (1.0 eq) in a chlorinated solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC). The reaction mixture is then washed with a solution of sodium bicarbonate and sodium thiosulfate to quench excess oxidant. The organic layer is dried and concentrated to yield 4-(difluoromethylsulfonyl)nitrobenzene, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(Difluoromethylsulfonyl)nitrobenzene to 4-Difluoromethanesulfonylaniline

The final step involves the reduction of the nitro group to an amine. Several catalytic hydrogenation methods are effective for this transformation.

Workflow for the Reduction of the Nitro Group

A 4-(Difluoromethylsulfonyl)nitrobenzene B Reducing Agent (e.g., H₂, Fe/HCl, SnCl₂) Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., EtOH, EtOAc) A->B Reduction C 4-Difluoromethanesulfonylaniline B->C Amine Formation

Caption: Reduction of the nitro-precursor to the target aniline.

Experimental Protocol: Catalytic Hydrogenation

  • Charge a hydrogenation vessel with 4-(difluoromethylsulfonyl)nitrobenzene (1.0 eq) and a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 4-difluoromethanesulfonylaniline, which can be further purified by recrystallization if necessary.

Key Synthetic Transformations of 4-Difluoromethanesulfonylaniline

The presence of both a nucleophilic amino group and a strongly deactivated aromatic ring makes 4-difluoromethanesulfonylaniline a versatile building block for a variety of synthetic transformations.

N-Functionalization Reactions

The amino group of 4-difluoromethanesulfonylaniline readily participates in a range of N-functionalization reactions, providing access to a diverse array of secondary and tertiary amines.

Direct N-alkylation can be achieved using various alkylating agents. Reductive amination offers a mild and efficient alternative, particularly for the synthesis of mono-alkylated products.[3]

Experimental Protocol: Reductive Amination

  • To a solution of 4-difluoromethanesulfonylaniline (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the N-alkylated product.[4]

The synthesis of N-aryl derivatives of 4-difluoromethanesulfonylaniline is efficiently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6]

Workflow for Buchwald-Hartwig Amination

A 4-Difluoromethanesulfonylaniline C Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₂CO₃) Solvent (e.g., Toluene, Dioxane) A->C B Aryl Halide or Triflate B->C D N-Aryl-4-(difluoromethylsulfonyl)aniline C->D C-N Bond Formation

Caption: Buchwald-Hartwig amination of 4-difluoromethanesulfonylaniline.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine 4-difluoromethanesulfonylaniline (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a base such as sodium tert-butoxide (1.5 eq) in a dry Schlenk tube.

  • Add a dry, degassed solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the difluoromethylsulfonyl group significantly deactivates the aromatic ring towards electrophilic substitution.[8] Consequently, these reactions require forcing conditions and often result in substitution at the meta-position relative to the SO₂CHF₂ group (ortho to the amino group). The directing effect of the amino group can be harnessed, although its activating ability is diminished.

Direct halogenation of 4-difluoromethanesulfonylaniline requires potent halogenating agents and often a catalyst. The amino group typically directs the incoming electrophile to the ortho position.[9]

Experimental Protocol: Bromination

  • Dissolve 4-difluoromethanesulfonylaniline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • To control the strong activating effect of the amine and prevent over-halogenation, it is often beneficial to first protect the amine, for example, as an acetamide.[10]

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the brominated product. If the amine was protected, a subsequent deprotection step is required.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize 4-difluoromethanesulfonylaniline in cross-coupling reactions, it must first be converted into a suitable derivative, typically a halo- or triflyloxy-substituted compound. The halogenation protocol described above provides an entry point to these substrates.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl structures. A bromo-derivative of 4-difluoromethanesulfonylaniline can be effectively coupled with various boronic acids or esters.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Combine the bromo-4-(difluoromethylsulfonyl)aniline derivative (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos) (1-5 mol%), and a base like potassium carbonate or cesium fluoride (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat it to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Sonogashira coupling allows for the introduction of an alkyne moiety onto the aromatic ring, providing access to a wide range of further functionalizable intermediates.[13] An iodo-derivative of 4-difluoromethanesulfonylaniline is typically used for this transformation.[1][14]

Experimental Protocol: Sonogashira Coupling

  • To a solution of the iodo-4-(difluoromethylsulfonyl)aniline derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-5 mol%), a copper(I) co-catalyst such as CuI (2-10 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine.

  • Degas the mixture and stir at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Applications in Medicinal Chemistry

The unique properties of the difluoromethylsulfonyl group make it an attractive feature in the design of bioactive molecules. It can serve as a hydrogen bond donor and is considered a bioisostere of hydroxyl and thiol groups, but with enhanced metabolic stability.[15][16] The incorporation of the 4-(difluoromethylsulfonyl)aniline scaffold into drug candidates can therefore lead to improved pharmacokinetic and pharmacodynamic profiles. Molecules containing this and related motifs have been explored in various therapeutic areas, including as kinase inhibitors and in other targeted therapies.[17][18] The synthetic accessibility of this building block, as outlined in this guide, opens up new avenues for the exploration of novel chemical space in drug discovery.

Conclusion

4-Difluoromethanesulfonylaniline is a valuable and versatile building block in modern organic synthesis. Its preparation, while requiring a multi-step sequence, is achievable through well-established methodologies. The presence of both a reactive amino group and a strongly electron-deactivated aromatic ring allows for a diverse range of selective functionalization reactions. The protocols and insights provided in this technical guide are intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science to effectively utilize this powerful synthetic tool in the creation of novel and functional molecules.

References

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Methodological & Application

The Strategic Deployment of 4-Difluoromethanesulfonylaniline in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Difluoromethylsulfonyl Moiety as a Privileged Functional Group

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the medicinal chemist. The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Among the diverse array of fluorinated motifs, the difluoromethylsulfonyl group (-SO₂CHF₂) has emerged as a particularly valuable entity. This application note provides a comprehensive guide to the use of a key building block, 4-difluoromethanesulfonylaniline , exploring its applications and providing detailed protocols for its synthesis and derivatization.

The difluoromethylsulfonyl group offers a unique combination of properties that make it an attractive bioisosteric replacement for more traditional functional groups. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create novel molecules with comparable biological activities, is a cornerstone of rational drug design.[2][3] The -SO₂CHF₂ moiety serves as a non-classical bioisostere for functionalities such as phenols, thiols, and even carboxylic acids, by virtue of its ability to act as a hydrogen bond donor through the acidic C-H bond, a feature not present in its trifluoromethylsulfonyl analogue (-SO₂CF₃).[4] Furthermore, its strong electron-withdrawing nature can significantly modulate the pKa of proximal basic centers, influencing drug-receptor interactions and oral absorption.[5]

This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies for leveraging 4-difluoromethanesulfonylaniline in medicinal chemistry programs.

Strategic Applications in Drug Design

The incorporation of the 4-difluoromethanesulfonylaniline scaffold into drug candidates can be a strategic maneuver to optimize a range of pharmacological parameters. The aniline nitrogen provides a versatile handle for the introduction of diverse substituents, while the 4-(difluoromethylsulfonyl)phenyl core imparts its unique physicochemical characteristics to the entire molecule.

Bioisosterism and Hydrogen Bonding

The difluoromethyl group is a fascinating entity that can act as a lipophilic hydrogen bond donor, a property that allows it to mimic hydroxyl or thiol groups in interactions with biological targets.[4] This capability can lead to enhanced binding affinity and selectivity. The sulfonyl group itself is a well-established pharmacophore, present in numerous approved drugs, and is known for its ability to engage in hydrogen bonding as an acceptor.[1] The combination in the -SO₂CHF₂ group therefore presents a unique electronic and steric profile.

Diagram 1: Bioisosteric Relationships of the Difluoromethylsulfonyl Group

G A Difluoromethylsulfonyl (-SO₂CHF₂) B Hydroxyl (-OH) A->B H-bond donor mimic C Thiol (-SH) A->C H-bond donor mimic D Carboxylic Acid (-COOH) A->D Acidity mimic E Sulfonamide (-SO₂NHR) A->E H-bond acceptor

Caption: Bioisosteric relationships of the difluoromethylsulfonyl group.

Modulation of Physicochemical Properties

The introduction of the -SO₂CHF₂ group can significantly impact a molecule's lipophilicity (LogP), a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While fluorination generally increases lipophilicity, the difluoromethyl group is less lipophilic than the more common trifluoromethyl group, offering a finer level of control in property modulation.[6] The strong electron-withdrawing nature of the difluoromethylsulfonyl group also enhances the metabolic stability of the aromatic ring by deactivating it towards oxidative metabolism by cytochrome P450 enzymes.

PropertyValueSource
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
Melting Point 105-106 °C
Boiling Point (Predicted) 368.4±42.0 °C
Density (Predicted) 1.431±0.06 g/cm³
pKa (Predicted) 0.10 ± 0.10

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 4-difluoromethanesulfonylaniline. These are based on established synthetic methodologies for analogous compounds and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of 4-(Difluoromethylsulfonyl)aniline

The synthesis of 4-(difluoromethylsulfonyl)aniline can be envisioned through a multi-step sequence starting from a readily available precursor such as 4-nitrothiophenol. This protocol is a representative example based on common organic transformations.

Diagram 2: Proposed Synthetic Workflow for 4-(Difluoromethylsulfonyl)aniline

G Start 4-Nitrothiophenol Step1 Difluoromethylation Start->Step1 Intermediate1 4-Nitro-1-(difluoromethylthio)benzene Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 4-Nitro-1-(difluoromethylsulfonyl)benzene Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End 4-(Difluoromethylsulfonyl)aniline Step3->End

Caption: Proposed synthetic workflow for 4-(difluoromethylsulfonyl)aniline.

Step 1: Synthesis of 4-Nitro-1-((difluoromethyl)thio)benzene

  • Rationale: This step introduces the difluoromethyl group onto the sulfur atom of 4-nitrothiophenol. A variety of difluoromethylating agents can be employed, such as chlorodifluoromethane or difluoromethyltriphenylphosphonium salts.

  • Procedure:

    • To a solution of 4-nitrothiophenol (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 equiv.).

    • Stir the mixture at room temperature for 30 minutes.

    • Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas through the solution or by adding a solid difluoromethylating reagent) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(Difluoromethylsulfonyl)-4-nitrobenzene

  • Rationale: The sulfide is oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.

  • Procedure:

    • Dissolve the 4-nitro-1-((difluoromethyl)thio)benzene (1.0 equiv.) from the previous step in a suitable solvent like dichloromethane or acetic acid.

    • Cool the solution in an ice bath.

    • Add the oxidizing agent (e.g., m-CPBA, 2.2 equiv.) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC or LC-MS).

    • Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

    • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 4-(Difluoromethylsulfonyl)aniline

  • Rationale: The nitro group is reduced to an amine. A variety of reducing agents can be used, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.

  • Procedure:

    • To a solution of 1-(difluoromethylsulfonyl)-4-nitrobenzene (1.0 equiv.) in a solvent such as ethanol or ethyl acetate, add the reducing agent (e.g., tin(II) chloride dihydrate, 3-5 equiv.).

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to yield 4-(difluoromethylsulfonyl)aniline.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with 4-(Difluoromethylsulfonyl)aniline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] The strong electron-withdrawing nature of the difluoromethylsulfonyl group decreases the nucleophilicity of the aniline nitrogen, which may necessitate more forcing reaction conditions compared to electron-rich anilines. The choice of ligand, base, and temperature is critical for a successful coupling.

  • Rationale for Experimental Choices:

    • Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or a G3/G4 precatalyst, is commonly used.

    • Ligand: Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling less nucleophilic amines. These ligands promote the reductive elimination step, which can be rate-limiting for electron-deficient anilines.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be crucial and may require screening.

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), 4-(difluoromethylsulfonyl)aniline (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-aryl-4-(difluoromethylsulfonyl)aniline.

Conclusion

4-Difluoromethanesulfonylaniline is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoromethylsulfonyl group, allow for the fine-tuning of key drug-like properties. The ability of the -SO₂CHF₂ moiety to act as a hydrogen bond donor and a bioisosteric mimic for other functional groups provides medicinal chemists with a powerful tool for lead optimization. The synthetic protocols outlined in this application note provide a practical starting point for the synthesis and derivatization of this important scaffold, enabling its broader application in the discovery of novel therapeutics.

References

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  • Beyond Bioisosterism: New Concepts in Drug Discovery. IntechOpen. 2020.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025, 30(x), xxxx.
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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. 2024.
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules. 2024, 29(6), 1359.
  • Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. Available from: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. In Advances in Organic Synthesis. 2023.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021, 86(24), 18047–18058.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2023, 28(8), 3569.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front.2021, 8, 4305-4310.
  • Method of preparing 2,4-difluoroaniline.
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  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. 2012, 17(2), 1751-1763.
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Application Notes and Protocols for Coupling Reactions Involving 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Difluoromethanesulfonyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethanesulfonyl (-SO₂CHF₂) group has emerged as a valuable bioisostere for other functionalities, offering a unique combination of electronic properties, metabolic stability, and lipophilicity.[1] 4-Difluoromethanesulfonylaniline, as a primary aromatic amine bearing this crucial moiety, represents a key building block for the synthesis of novel pharmacologically active agents. Its utility is particularly pronounced in the construction of biaryl and N-aryl scaffolds, which are prevalent in a wide array of therapeutic agents.

This comprehensive guide provides detailed application notes and validated protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with 4-difluoromethanesulfonylaniline. We will delve into the mechanistic intricacies of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering not just step-by-step instructions, but also the scientific rationale behind the selection of catalysts, ligands, and reaction conditions. Our aim is to empower researchers to confidently and efficiently utilize this versatile building block in their drug discovery endeavors.

Part 1: Suzuki-Miyaura Coupling of 4-Difluoromethanesulfonylaniline for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[2][3]

Mechanistic Considerations and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the difluoromethanesulfonyl group, being strongly electron-withdrawing, can influence the reactivity of the aniline. This necessitates careful selection of the palladium catalyst and ligand system to ensure efficient oxidative addition and subsequent steps. Bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 4-difluoromethanesulfonylaniline (after conversion to an aryl halide) with a generic arylboronic acid.

Materials:

  • 4-Bromo-1-(difluoromethanesulfonyl)benzene (or corresponding aryl halide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-1-(difluoromethanesulfonyl)benzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and tricyclohexylphosphine (0.04 equiv.).

  • Reagent Addition: To the solid mixture, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) and a solution of potassium phosphate (2.0 equiv.) in degassed water (the volume of water should be about 10% of the toluene volume).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromo-1-(difluoromethanesulfonyl)benzenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100Data not available
24-Iodo-1-(difluoromethanesulfonyl)benzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Data not available

Part 2: Buchwald-Hartwig Amination with 4-Difluoromethanesulfonylaniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[4] This reaction is of paramount importance in pharmaceutical synthesis, where the arylamine motif is a common feature.[4]

Mechanistic Insights and Strategic Considerations

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R'' Reductive Elimination

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective in promoting the reductive elimination step, which is often rate-limiting. The selection of the base is also crucial, as it must be strong enough to deprotonate the amine without causing undesirable side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of 4-difluoromethanesulfonylaniline with a generic aryl bromide.

Materials:

  • 4-Difluoromethanesulfonylaniline

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), 4-difluoromethanesulfonylaniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) in anhydrous toluene.

  • Reagent Addition: Add the catalyst solution to the Schlenk tube containing the reactants. Add additional anhydrous toluene to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromotoluene4-DifluoromethanesulfonylanilinePd₂(dba)₃ / XPhosNaOtBuToluene110Data not available
21-Chloro-4-nitrobenzene4-DifluoromethanesulfonylanilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane120Data not available

Conclusion and Future Outlook

4-Difluoromethanesulfonylaniline is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide powerful tools for the construction of C-C and C-N bonds, respectively, enabling the incorporation of the unique difluoromethanesulfonyl moiety into a diverse range of molecular scaffolds. While specific, optimized protocols for this particular substrate are not extensively documented in publicly available literature, the general procedures outlined in this guide, based on well-established methodologies for analogous compounds, provide a solid starting point for researchers. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, will undoubtedly lead to highly efficient and robust protocols for the utilization of this important synthetic intermediate.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Chemsrc. (n.d.). 4-(Difluoromethanesulfonyl)aniline. Retrieved from [Link]

  • Molbase. (n.d.). 4-(Difluoromethanesulfonyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoromethanesulfonyl)aniline. Retrieved from [Link]

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643.

Sources

Application Notes & Protocols: 4-Difluoromethanesulfonylaniline as a Strategic Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the meticulous optimization of a drug candidate's properties to enhance its therapeutic profile.[1] This strategy involves substituting a specific functional group within a lead compound with another group that retains similar biological activity but possesses a modified physicochemical profile. The goal is to fine-tune critical parameters such as potency, selectivity, membrane permeability, metabolic stability, and solubility.[2][3] The introduction of fluorine-containing motifs has become an especially powerful tool in this endeavor. The unique properties of fluorine, including its high electronegativity and small size, can profoundly influence a molecule's pKa, conformation, and metabolic fate, often leading to superior drug candidates.[4][5][6][7]

One of the most frequent challenges in drug design is the presence of carboxylic acids. While they can form crucial interactions with biological targets, they are often associated with poor permeability, high plasma protein binding, and susceptibility to metabolic inactivation via acyl-glucuronidation.[8][9] This has driven extensive research into non-classical, unionized bioisosteres that can mimic the key interactions of a carboxylate while improving the overall drug-like properties. This guide focuses on one such emergent bioisostere: the difluoromethanesulfonamide, and its parent building block, 4-difluoromethanesulfonylaniline . We will explore the unique chemical attributes of this moiety and provide detailed protocols for its synthesis and application.

The Physicochemical Advantage of the Difluoromethanesulfonyl Group

The difluoromethanesulfonyl (-SO₂CF₂H) group represents a significant advancement over traditional sulfonamides (-SO₂R). The introduction of two fluorine atoms on the α-carbon dramatically alters the group's electronic and steric properties, creating a unique functional group with several advantages for drug design.

  • Acidity (pKa) Modulation: The potent electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the N-H proton in the corresponding sulfonamide. This allows the difluoromethanesulfonamide to act as a more effective mimic of a carboxylic acid compared to a standard alkyl or aryl sulfonamide, enabling it to participate in key hydrogen bonding interactions with target proteins.

  • Enhanced Metabolic Stability: A primary motivation for incorporating fluorinated groups is to block metabolic soft spots.[10] The carbon-fluorine bond is exceptionally strong, making the difluoromethane group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic C-H bonds.[11] This can lead to a longer in vivo half-life and an improved pharmacokinetic profile.

  • Lipophilic Hydrogen Bond Donor: The -CF₂H group is considered a "lipophilic hydrogen bond donor."[12] The fluorine atoms polarize the adjacent C-H bond, making the hydrogen atom a weak donor for hydrogen bonds. This unique characteristic allows it to engage in interactions typically reserved for hydroxyls or thiols, but within a more lipophilic local environment, potentially improving membrane permeability.[13]

  • Conformational Control: The steric and electronic properties of the difluoromethanesulfonyl group can influence the conformation of the parent molecule, which can be leveraged to improve binding affinity and selectivity for the target protein.[2]

Data Presentation: Comparative Physicochemical Properties

The strategic advantage of the difluoromethanesulfonamide as a carboxylic acid bioisostere is evident when comparing its key physicochemical properties to other common acidic functional groups.

Functional GroupTypical pKa RangeLipophilicity (cLogP Contribution)Key Features
Carboxylic Acid (-COOH)4.0 - 5.0Hydrophilic (Negative)Strong H-bond donor/acceptor; often ionized at physiological pH.
Tetrazole (-CN₄H)4.5 - 5.5Hydrophilic (Negative)Classic carboxylic acid bioisostere; metabolically stable.[9]
Aryl Sulfonamide (-SO₂NH-Ar)8.0 - 10.0LipophilicWeakly acidic; primarily an H-bond donor.
Difluoromethanesulfonamide (-SO₂NH-R) 6.0 - 7.5 Moderately Lipophilic Tunable acidity, metabolically robust, lipophilic H-bond donor.

Conceptual Framework: Bioisosteric Replacement Workflow

The following diagram illustrates the strategic replacement of a pharmacophoric carboxylic acid group in a hypothetical drug candidate with a difluoromethanesulfonamide moiety, utilizing 4-difluoromethanesulfonylaniline as the key building block.

G cluster_0 Initial Drug Candidate cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Candidate Lead Lead Compound (R-COOH) Properties1 Good Potency Poor PK Profile (e.g., high clearance) Lead->Properties1 Replacement Replace -COOH with Difluoromethanesulfonamide Lead->Replacement Design Iteration BuildingBlock Utilize 4-Difluoromethanesulfonylaniline as key reagent Replacement->BuildingBlock Optimized Optimized Compound (R-NH-SO₂CF₂H-Ph) Replacement->Optimized Synthesis Properties2 Maintained Potency Improved PK Profile (e.g., lower clearance) Optimized->Properties2

Caption: Logical workflow for improving drug properties via bioisosteric replacement.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the key building block and its subsequent application in a standard coupling reaction.

Protocol 1: Synthesis of 4-Difluoromethanesulfonylaniline

This protocol outlines a two-step synthesis starting from 4-aminothiophenol. The procedure is designed to be robust and scalable for laboratory use.

Rationale: This pathway involves first installing the difluoromethanesulfonyl group onto the thiol, which is a highly efficient reaction, followed by oxidation. This avoids harsh conditions that might be incompatible with the free aniline group and provides a clean conversion.

G Start Start: 4-Aminothiophenol Step1 Step 1: Sulfonylation Reagent: ClSO₂CF₂H Base: Pyridine Solvent: DCM, 0°C to RT Start->Step1 Intermediate Intermediate: 4-((Difluoromethyl)thio)aniline Step1->Intermediate Step2 Step 2: Oxidation Reagent: m-CPBA or Oxone® Solvent: DCM or MeOH/H₂O RT Intermediate->Step2 Product Final Product: 4-Difluoromethanesulfonylaniline Step2->Product Purify Workup & Purification (Aqueous wash, Column Chromatography) Product->Purify

Sources

Application Notes & Protocols: The Role of 4-Difluoromethanesulfonylaniline in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Agrochemical Building Block

In the landscape of modern agrochemical research, the strategic design of molecules hinges on the use of versatile and functionalized building blocks. 4-Difluoromethanesulfonylaniline, a substituted aniline derivative, has emerged as a crucial synthon, particularly in the development of next-generation herbicides. The presence of the difluoromethanesulfonyl group (-SO₂CHF₂) imparts unique electronic properties and metabolic stability to the final active ingredients, making it a highly valuable moiety for researchers aiming to optimize efficacy, selectivity, and environmental profiles.

This guide provides an in-depth exploration of the application of 4-difluoromethanesulfonylaniline in agrochemical research. It is designed for researchers, scientists, and professionals in the field, offering not just protocols, but also the scientific rationale behind the experimental designs.

Compound Property Value
Chemical Name 4-[(Difluoromethyl)sulfonyl]aniline
CAS Number 24906-77-2
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.2 g/mol
Appearance Solid
Primary Application Intermediate for Herbicide Synthesis

Part 1: The Cornerstone of Sulfonylurea Herbicides

The most prominent application of 4-difluoromethanesulfonylaniline is in the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high efficacy at very low application rates, broad-spectrum activity, and excellent crop selectivity.[1]

Mechanism of Action: A Targeted Approach

Sulfonylurea herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical as it catalyzes the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1] Since this pathway is absent in animals, sulfonylureas exhibit low mammalian toxicity, a highly desirable trait for an agrochemical. The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of susceptible weeds.[2]

The inclusion of the 4-difluoromethanesulfonylaniline moiety can influence the binding affinity of the herbicide to the ALS enzyme and affect its translocation within the plant, thereby fine-tuning its herbicidal activity and spectrum.

Sulfonylurea_MoA SU Sulfonylurea Herbicide (from 4-Difluoromethanesulfonylaniline) Binding Inhibitor Binding SU->Binding Binds to ALS ALS / AHAS Enzyme (Active Site) ALS->Binding Blocks AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Binding->AminoAcids Prevents Synthesis of PlantGrowth Protein Synthesis & Cell Division AminoAcids->PlantGrowth Essential for WeedDeath Weed Death PlantGrowth->WeedDeath Cessation leads to Synthesis_Workflow cluster_0 Intermediate Preparation cluster_1 Coupling Reaction Aniline 4-Difluoromethanesulfonylaniline SulfonylChloride Sulfonyl Chloride Derivative Aniline->SulfonylChloride Diazotization, SO₂, CuCl₂ Sulfonamide 4-Difluoromethanesulfonyl- anilide (Key Intermediate) SulfonylChloride->Sulfonamide NH₄OH Sulfonylurea Final Sulfonylurea Herbicide Sulfonamide->Sulfonylurea Base-catalyzed Coupling Heterocycle Heterocyclic Amine (e.g., Pyrimidine, Triazine) Carbamate Heterocyclic Carbamate Heterocycle->Carbamate Phosgene equivalent (e.g., Diphenyl Carbonate) Carbamate->Sulfonylurea

Caption: General synthetic workflow for sulfonylurea herbicides.

Protocol: Synthesis of a Model Sulfonylurea Herbicide

This protocol describes a representative synthesis of a sulfonylurea herbicide starting from 4-difluoromethanesulfonylanilide (prepared from the parent aniline) and a heterocyclic carbamate.

Objective: To synthesize a novel sulfonylurea derivative for herbicidal screening.

Materials:

  • 4-Difluoromethanesulfonylanilide

  • Substituted heterocyclic carbamate (e.g., phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate)

  • Anhydrous Toluene or similar high-boiling solvent [3]* 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-difluoromethanesulfonylanilide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry. The choice of solvent is critical; toluene is often used for its azeotropic properties to remove byproducts. [3]3. Reagent Addition: Add the substituted heterocyclic carbamate (1.1 eq) to the reaction mixture.

  • Base Catalysis: Add the base, DBU (1.2 eq), dropwise to the stirring mixture at room temperature. The base facilitates the deprotonation of the sulfonamide, making it nucleophilic for the attack on the carbamate.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is driven to completion by the formation of a stable product and the removal of phenol byproduct. [3]6. Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1N HCl to protonate any excess base and precipitate the product.

    • Filter the resulting solid precipitate and wash with water and a non-polar solvent like hexane to remove impurities.

  • Purification:

    • If necessary, purify the crude product by recrystallization or silica gel column chromatography.

    • The purified product's structure should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. [4]

Part 2: Efficacy Evaluation - Herbicide Bioassays

Once a novel compound is synthesized, its biological activity must be quantified. A whole-plant bioassay is a direct and reliable method to determine the herbicidal efficacy of a compound. [5]

Protocol: Whole-Plant Greenhouse Bioassay

Objective: To determine the post-emergence herbicidal activity of a synthesized sulfonylurea compound on select weed and crop species.

Materials:

  • Seeds of test species (e.g., a sensitive broadleaf weed like spinach or cucumber, and a tolerant monocot like ryegrass). [6]* Pots filled with a standardized soil or potting mix.

  • Greenhouse or growth chamber with controlled light, temperature, and humidity. [6]* Precision bench sprayer calibrated to deliver a consistent volume. [7]* Synthesized herbicide, technical grade.

  • Acetone and surfactant (e.g., Tween 20) for formulation.

  • Control soil known to be free of herbicides. [5] Procedure:

  • Plant Cultivation:

    • Sow seeds of the selected weed and crop species in pots.

    • Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the 2-4 true leaf stage, which is typically an ideal stage for herbicide application.

  • Herbicide Formulation:

    • Prepare a stock solution of the synthesized herbicide in acetone.

    • Create a series of dilutions to test a range of application rates (e.g., 0.1, 1, 10, 100 g/ha).

    • For the final spray solution, add water and a surfactant to the herbicide dilution. The surfactant aids in the spreading and absorption of the herbicide on the leaf surface.

  • Herbicide Application:

    • Calibrate the bench sprayer to deliver a specific volume (e.g., 300 L/ha). [7] * Arrange the pots of test plants in the spray chamber. Include untreated control plants (sprayed with only the water/surfactant solution) and a positive control with a known commercial herbicide if available.

    • Apply the different rates of the formulated herbicide evenly to the respective plants.

  • Incubation and Observation:

    • Return the treated plants to the greenhouse.

    • Observe the plants regularly for 2-3 weeks. [5][6]Note any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or epinasty.

  • Data Collection and Analysis:

    • At the end of the observation period (typically 21 days post-application), assess the herbicidal effect. This is often done by a visual rating on a scale of 0 (no effect) to 100 (complete plant death).

    • For a more quantitative measure, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • Calculate the percent inhibition relative to the untreated control. The data can be used to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Bioassay_Workflow cluster_0 Preparation cluster_1 Application & Assessment cluster_2 Data Analysis Seed Sow Seeds (Weed & Crop Species) Grow Grow Plants to 2-4 Leaf Stage Seed->Grow Spray Apply Herbicide with Calibrated Sprayer Grow->Spray Formulate Prepare Herbicide Formulations (Varying Doses) Formulate->Spray Incubate Incubate in Greenhouse (21 days) Spray->Incubate Observe Visual Assessment (Phytotoxicity Rating) Incubate->Observe Harvest Harvest & Measure Dry Biomass Incubate->Harvest Analyze Calculate % Inhibition vs. Control Observe->Analyze Harvest->Analyze GR50 Determine GR₅₀ Value Analyze->GR50

Sources

Application Notes and Protocols: 4-Difluoromethanesulfonylaniline in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Difluoromethanesulfonylaniline in Advanced Materials

In the pursuit of next-generation materials, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern polymer and material science. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, and specific electronic characteristics, make it a valuable tool for tailoring material performance. 4-Difluoromethanesulfonylaniline, with its distinct combination of a difluoromethylsulfonyl group and a reactive aniline moiety, presents itself as a compelling building block for a new class of high-performance polymers and organic electronic materials.

The strong electron-withdrawing nature of the difluoromethylsulfonyl (-SO₂CHF₂) group can significantly influence the electronic properties and intermolecular interactions of resulting materials. This can lead to enhanced thermal and oxidative stability, improved solubility in organic solvents, and desirable dielectric properties. The presence of the aniline functional group provides a versatile handle for polymerization reactions, enabling its incorporation into a variety of polymer backbones, including polyimides, polyamides, and potentially conductive polymers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-difluoromethanesulfonylaniline in material science. While direct, published applications of this specific monomer are still emerging, this document will provide detailed protocols based on well-established procedures for analogous fluorinated and sulfonyl-containing monomers. These protocols are intended to serve as a robust starting point for the synthesis and characterization of novel materials derived from 4-difluoromethanesulfonylaniline.

Key Physicochemical Properties

A thorough understanding of the fundamental properties of 4-difluoromethanesulfonylaniline is crucial for its effective application in material synthesis.

PropertyValueReference
CAS Number 24906-77-2[1]
Molecular Formula C₇H₇F₂NO₂S[1]
Molecular Weight 207.19 g/mol [1]
Appearance Off-white to pale yellow crystalline powderSupplier Data
Melting Point 105-109 °CSupplier Data
Solubility Soluble in polar organic solvents (e.g., NMP, DMAc, DMF, DMSO)[2]

Core Applications in Material Science: A Forward Look

The unique structural attributes of 4-difluoromethanesulfonylaniline suggest its utility in several key areas of material science:

  • High-Performance Polymers (Polyimides and Polyamides): The thermal stability and chemical resistance imparted by the difluoromethylsulfonyl group make this monomer a prime candidate for creating advanced polyimides and polyamides. These polymers are sought after for applications in aerospace, electronics, and automotive industries where materials are exposed to harsh conditions. The introduction of the -SO₂CHF₂ group can also enhance solubility, facilitating easier processing of these often intractable polymers.[3]

  • Organic Electronics: The electron-withdrawing nature of the sulfonyl group can lower the HOMO and LUMO energy levels of organic semiconductors. This makes 4-difluoromethanesulfonylaniline a promising building block for hole-transporting materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

  • Conductive Polymers: While the insulating nature of the sulfonyl group might seem counterintuitive for conductive polymers, its incorporation as a substituent on the aniline monomer can be used to fine-tune the electronic properties and morphology of the resulting polymer. Copolymers of aniline with monomers like 4-difluoromethanesulfonylaniline could lead to materials with tailored conductivity and improved processability.[4]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis of high-performance polymers. While these protocols utilize analogous monomers, they provide a solid foundation for the incorporation of 4-difluoromethanesulfonylaniline.

Protocol 1: Synthesis of a Polyimide from an Aromatic Diamine and Dianhydride

This protocol outlines the two-step synthesis of a polyimide, a common method for producing high-molecular-weight, processable polymers.[5]

Workflow Diagram:

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization A 1. Dissolve 4-difluoromethanesulfonylaniline (and any co-diamine) in dry NMP under N₂ B 2. Cool solution to 0-5 °C A->B C 3. Add aromatic dianhydride (e.g., PMDA, 6FDA) portion-wise with stirring B->C D 4. Allow to warm to room temperature and stir for 12-24 hours to form poly(amic acid) solution C->D E 5. Add acetic anhydride and pyridine to the poly(amic acid) solution D->E Proceed to Imidization F 6. Stir at room temperature for 12 hours E->F G 7. Precipitate the polyimide in methanol F->G H 8. Filter, wash with methanol and water, and dry under vacuum G->H

Caption: Two-step synthesis of a polyimide via a poly(amic acid) intermediate.

Materials:

  • 4-Difluoromethanesulfonylaniline

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-difluoromethanesulfonylaniline (1.0 eq) in anhydrous NMP to achieve a 15-20% (w/v) solids concentration. b. Purge the flask with nitrogen and cool the solution to 0-5 °C using an ice bath. c. Slowly add the aromatic dianhydride (1.0 eq) in small portions to the stirred solution, ensuring the temperature remains below 10 °C. d. After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

  • Chemical Imidization: a. To the viscous poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the imidization catalyst. b. Stir the mixture at room temperature for 12 hours. c. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol to precipitate the polyimide. d. Filter the fibrous polymer, and wash it thoroughly with methanol and then deionized water. e. Dry the polyimide in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

  • FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to the polyimide by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹⁹F NMR to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the synthesized polyimide.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability (decomposition temperature) and glass transition temperature of the polymer.

Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from a diamine and a diacid chloride, a method that typically yields high molecular weight polymers.[6]

Workflow Diagram:

G A 1. Dissolve 4-difluoromethanesulfonylaniline and LiCl in dry NMP under N₂ B 2. Cool solution to 0 °C A->B C 3. Add diacid chloride (e.g., terephthaloyl chloride) slowly to the stirred solution B->C D 4. Stir at 0 °C for 2-4 hours C->D E 5. Allow to warm to room temperature and stir for an additional 8-12 hours D->E F 6. Precipitate the polyamide in water E->F G 7. Filter, wash thoroughly with water and methanol, and dry under vacuum F->G

Caption: Low-temperature solution polycondensation for polyamide synthesis.

Materials:

  • 4-Difluoromethanesulfonylaniline

  • Diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous lithium chloride (5% w/v of the solvent) in anhydrous NMP.

  • Add 4-difluoromethanesulfonylaniline (1.0 eq) to the NMP/LiCl solution and stir until fully dissolved.

  • Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath.

  • Slowly add the diacid chloride (1.0 eq) to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 2-4 hours.

  • Remove the ice bath and allow the reaction to proceed at room temperature for an additional 8-12 hours.

  • Precipitate the polyamide by pouring the viscous solution into a large volume of deionized water.

  • Filter the polymer, and wash it extensively with water and then with methanol to remove any unreacted monomers and LiCl.

  • Dry the resulting polyamide powder in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic absorption bands around 3300 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (Amide I, C=O stretching), and 1540 cm⁻¹ (Amide II, N-H bending and C-N stretching).

  • NMR Spectroscopy: Confirm the polymer structure using ¹H and ¹⁹F NMR.

  • Inherent Viscosity: Determine the inherent viscosity of the polymer solution to estimate the molecular weight.

  • Thermal Analysis (TGA/DSC): Assess the thermal properties of the polyamide.

Data Presentation: Expected Properties of Polymers Incorporating 4-Difluoromethanesulfonylaniline

Based on the properties of analogous fluorinated and sulfonyl-containing polymers, the following table summarizes the anticipated characteristics of materials synthesized using 4-difluoromethanesulfonylaniline. This data is predictive and should be confirmed by experimental characterization.

PropertyExpected Impact of 4-DifluoromethanesulfonylanilineRationale
Thermal Stability (TGA) High decomposition temperature (>450 °C)The strong C-F and S-O bonds in the difluoromethylsulfonyl group contribute to high bond dissociation energies.[6]
Glass Transition Temperature (Tg) High TgThe rigid aromatic structure and polar sulfonyl group restrict chain mobility.
Solubility Improved solubility in organic solventsThe fluorine-containing group can disrupt chain packing and increase free volume, enhancing solubility.[3]
Dielectric Constant Lower dielectric constantThe incorporation of fluorine atoms typically lowers the dielectric constant of polymers.[7]
Mechanical Properties Good tensile strength and modulusThe rigid aromatic backbone and strong intermolecular interactions are expected to result in robust mechanical properties.[5]

Conclusion and Future Outlook

4-Difluoromethanesulfonylaniline stands as a promising, yet underexplored, monomer for the development of advanced materials. Its unique combination of a reactive aniline functionality and a highly electronegative difluoromethylsulfonyl group offers a compelling avenue for creating high-performance polymers with enhanced thermal, mechanical, and dielectric properties. The protocols and expected property trends outlined in this guide provide a foundational framework for researchers to begin exploring the potential of this versatile building block. Future research should focus on the synthesis and thorough characterization of homopolymers and copolymers derived from 4-difluoromethanesulfonylaniline to fully elucidate its structure-property relationships and unlock its potential in demanding material science applications.

References

  • Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of difluor-aniline polymers. (2002). Universidad de Sonora. Retrieved from [Link]

  • Synthesis, characterization and electrical properties of poly(p-phenylsulfonyl-aniline). (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. (n.d.). cjpl.chem.org.cn. Retrieved from [Link]

  • Dielectric analysis of different natural and synthetic polymers types. (n.d.). Universidade do Minho. Retrieved from [Link]

  • Synthesis, Characterization and Application of New Poly (Aniline-Co-4-Fluoroaniline) DBSA Nanocomposites as Conducting Materials. (2025). ResearchGate. Retrieved from [Link]

  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (n.d.). MDPI. Retrieved from [Link]

  • Tuning of Dielectric Properties of Polymers by Composite Formation: The Effect of Inorganic Fillers Addition. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (n.d.). INEOS OPEN. Retrieved from [Link]

  • The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. Retrieved from [Link]

  • Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy imino fluorophenyl acetamide-co-polystyrene sulfonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO / polysafranin nanocomposite. (n.d.). chalcogen.ro. Retrieved from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides. (2025). ResearchGate. Retrieved from [Link]

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines. (2025). ResearchGate. Retrieved from [Link]

  • Properties of organosoluble aromatic polyimides from 3′-trifluoromethyl-3,4′-oxydianiline. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Copoly(amide-imide)s Based on 4,4'-Diamino Diphenylsulfone and Different Diacids. (n.d.). ResearchGate. Retrieved from [Link]##

Introduction: The Strategic Value of 4-Difluoromethanesulfonylaniline in Advanced Materials

In the pursuit of next-generation materials, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern polymer and material science. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, and specific electronic characteristics, make it a valuable tool for tailoring material performance. 4-Difluoromethanesulfonylaniline, with its distinct combination of a difluoromethylsulfonyl group and a reactive aniline moiety, presents itself as a compelling building block for a new class of high-performance polymers and organic electronic materials.

The strong electron-withdrawing nature of the difluoromethylsulfonyl (-SO₂CHF₂) group can significantly influence the electronic properties and intermolecular interactions of resulting materials. This can lead to enhanced thermal and oxidative stability, improved solubility in organic solvents, and desirable dielectric properties. The presence of the aniline functional group provides a versatile handle for polymerization reactions, enabling its incorporation into a variety of polymer backbones, including polyimides, polyamides, and potentially conductive polymers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-difluoromethanesulfonylaniline in material science. While direct, published applications of this specific monomer are still emerging, this document will provide detailed protocols based on well-established procedures for analogous fluorinated and sulfonyl-containing monomers. These protocols are intended to serve as a robust starting point for the synthesis and characterization of novel materials derived from 4-difluoromethanesulfonylaniline.

Key Physicochemical Properties

A thorough understanding of the fundamental properties of 4-difluoromethanesulfonylaniline is crucial for its effective application in material synthesis.

PropertyValueReference
CAS Number 24906-77-2[1]
Molecular Formula C₇H₇F₂NO₂S[1]
Molecular Weight 207.19 g/mol [1]
Appearance Off-white to pale yellow crystalline powderSupplier Data
Melting Point 105-109 °CSupplier Data
Solubility Soluble in polar organic solvents (e.g., NMP, DMAc, DMF, DMSO)[2]

Core Applications in Material Science: A Forward Look

The unique structural attributes of 4-difluoromethanesulfonylaniline suggest its utility in several key areas of material science:

  • High-Performance Polymers (Polyimides and Polyamides): The thermal stability and chemical resistance imparted by the difluoromethylsulfonyl group make this monomer a prime candidate for creating advanced polyimides and polyamides. These polymers are sought after for applications in aerospace, electronics, and automotive industries where materials are exposed to harsh conditions. The introduction of the -SO₂CHF₂ group can also enhance solubility, facilitating easier processing of these often intractable polymers.[3]

  • Organic Electronics: The electron-withdrawing nature of the sulfonyl group can lower the HOMO and LUMO energy levels of organic semiconductors. This makes 4-difluoromethanesulfonylaniline a promising building block for hole-transporting materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

  • Conductive Polymers: While the insulating nature of the sulfonyl group might seem counterintuitive for conductive polymers, its incorporation as a substituent on the aniline monomer can be used to fine-tune the electronic properties and morphology of the resulting polymer. Copolymers of aniline with monomers like 4-difluoromethanesulfonylaniline could lead to materials with tailored conductivity and improved processability.[4]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis of high-performance polymers. While these protocols utilize analogous monomers, they provide a solid foundation for the incorporation of 4-difluoromethanesulfonylaniline.

Protocol 1: Synthesis of a Polyimide from an Aromatic Diamine and Dianhydride

This protocol outlines the two-step synthesis of a polyimide, a common method for producing high-molecular-weight, processable polymers.[5]

Workflow Diagram:

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization A 1. Dissolve 4-difluoromethanesulfonylaniline (and any co-diamine) in dry NMP under N₂ B 2. Cool solution to 0-5 °C A->B C 3. Add aromatic dianhydride (e.g., PMDA, 6FDA) portion-wise with stirring B->C D 4. Allow to warm to room temperature and stir for 12-24 hours to form poly(amic acid) solution C->D E 5. Add acetic anhydride and pyridine to the poly(amic acid) solution D->E Proceed to Imidization F 6. Stir at room temperature for 12 hours E->F G 7. Precipitate the polyimide in methanol F->G H 8. Filter, wash with methanol and water, and dry under vacuum G->H

Caption: Two-step synthesis of a polyimide via a poly(amic acid) intermediate.

Materials:

  • 4-Difluoromethanesulfonylaniline

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-difluoromethanesulfonylaniline (1.0 eq) in anhydrous NMP to achieve a 15-20% (w/v) solids concentration. b. Purge the flask with nitrogen and cool the solution to 0-5 °C using an ice bath. c. Slowly add the aromatic dianhydride (1.0 eq) in small portions to the stirred solution, ensuring the temperature remains below 10 °C. d. After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

  • Chemical Imidization: a. To the viscous poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the imidization catalyst. b. Stir the mixture at room temperature for 12 hours. c. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol to precipitate the polyimide. d. Filter the fibrous polymer, and wash it thoroughly with methanol and then deionized water. e. Dry the polyimide in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

  • FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to the polyimide by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹⁹F NMR to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the synthesized polyimide.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability (decomposition temperature) and glass transition temperature of the polymer.

Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from a diamine and a diacid chloride, a method that typically yields high molecular weight polymers.[6]

Workflow Diagram:

G A 1. Dissolve 4-difluoromethanesulfonylaniline and LiCl in dry NMP under N₂ B 2. Cool solution to 0 °C A->B C 3. Add diacid chloride (e.g., terephthaloyl chloride) slowly to the stirred solution B->C D 4. Stir at 0 °C for 2-4 hours C->D E 5. Allow to warm to room temperature and stir for an additional 8-12 hours D->E F 6. Precipitate the polyamide in water E->F G 7. Filter, wash thoroughly with water and methanol, and dry under vacuum F->G

Sources

Application Notes and Protocols for SAR Studies of 4-Difluoromethanesulfonylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Difluoromethanesulfonylaniline Moiety in Modern Drug Discovery

The 4-difluoromethanesulfonylaniline scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its prominence stems from the unique physicochemical properties imparted by the difluoromethanesulfonyl group (SO₂CHF₂). This electron-withdrawing group can significantly modulate the pKa of the aniline nitrogen, influencing its binding interactions with biological targets. Furthermore, the difluoromethyl group can serve as a bioisostere for other functionalities, potentially enhancing metabolic stability and cell permeability. These characteristics make 4-difluoromethanesulfonylaniline derivatives attractive candidates for targeting a range of biomolecules, particularly protein kinases, which are pivotal regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.[1]

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug discovery, enabling the systematic exploration of how modifications to a chemical scaffold affect its biological activity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies of 4-difluoromethanesulfonylaniline derivatives. It outlines detailed protocols for the synthesis of a chemical library, in vitro biological evaluation, and data analysis, all grounded in established scientific principles.

PART 1: Synthetic Strategy for a 4-Difluoromethanesulfonylaniline Derivative Library

A robust SAR study necessitates a diverse library of analogues to probe the effects of various substituents on biological activity. The following section details a plausible and adaptable synthetic approach to generate such a library, starting from commercially available materials.

Rationale for the Synthetic Approach

The proposed synthesis leverages a convergent strategy, allowing for the late-stage introduction of diversity elements. This approach is efficient for building a library of analogues. The key steps involve the synthesis of the core 4-difluoromethanesulfonylaniline and its subsequent functionalization.

Experimental Protocol: Synthesis of the Core Scaffold and Analogues

Step 1: Synthesis of 4-Difluoromethanesulfonylaniline (Core Scaffold)

This protocol is adapted from established methods for the synthesis of related sulfonylaniline compounds.[3]

  • Starting Material: 4-Aminothiophenol.

  • Reaction: To a solution of 4-aminothiophenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the reaction mixture to 0°C and slowly add a difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) to yield the desired 4-difluoromethanesulfonylaniline.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Library Synthesis via Amide Coupling

This step introduces diversity by coupling the core aniline with a variety of carboxylic acids.

  • To a solution of 4-difluoromethanesulfonylaniline in a suitable solvent (e.g., N,N-dimethylformamide), add a carboxylic acid (R-COOH) and a coupling agent (e.g., HATU or EDCI/HOBt).

  • Add a base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final products are purified by column chromatography or preparative HPLC.

This amide coupling reaction can be performed with a wide array of carboxylic acids to explore the impact of different R groups on biological activity.

PART 2: In Vitro Biological Evaluation

The choice of biological assays is critical and should be guided by the therapeutic hypothesis for the 4-difluoromethanesulfonylaniline derivatives. Given their potential as kinase inhibitors, a tiered screening approach is recommended.[1]

Primary Screening: Kinase Inhibition Assays

Rationale: Many aniline and sulfonylaniline derivatives have been identified as potent kinase inhibitors.[4] Therefore, a primary screen against a panel of relevant kinases is a logical starting point. The selection of kinases should be based on the intended therapeutic area (e.g., oncology, inflammation).

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, including fluorescence resonance energy transfer (FRET) or luminescence.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagents

  • Procedure:

    • In a microplate, add the assay buffer, kinase, and test compound at various concentrations.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the specified reaction time at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Secondary Screening: Cellular Proliferation and Cytotoxicity Assays

Rationale: Once active compounds are identified in the primary kinase screen, it is essential to assess their effects in a cellular context. Cellular proliferation assays determine the ability of a compound to inhibit cell growth, which is a hallmark of many anticancer agents.[5]

Protocol: MTT Cell Proliferation Assay

  • Cell Lines: Select appropriate cancer cell lines that are known to be dependent on the target kinase.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

PART 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro assays will form the basis of the SAR analysis. The goal is to identify trends that correlate specific structural features with biological activity.

Data Presentation: SAR Table

A well-structured table is crucial for visualizing and interpreting SAR data.

Compound IDR-GroupKinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
1a -CH₃501.2
1b -Ph250.8
1c -4-F-Ph150.5
1d -4-Cl-Ph180.6
1e -4-MeO-Ph1505.0
1f -c-Hex200>10

This is a representative table with hypothetical data for illustrative purposes.

Interpretation of SAR Data
  • Aromatic vs. Aliphatic R-groups: Aromatic R-groups (1b-1e) appear to be more potent than aliphatic ones (1a, 1f).

  • Substitution on the Phenyl Ring: Electron-withdrawing substituents at the para-position of the phenyl ring (1c, 1d) seem to enhance activity compared to the unsubstituted phenyl ring (1b). An electron-donating group (1e) is detrimental to activity.

  • Correlation between Biochemical and Cellular Activity: A good correlation is observed between the kinase inhibition (IC₅₀) and cellular antiproliferative activity (GI₅₀), suggesting that the cellular effects are likely mediated through inhibition of the target kinase.

Visualizations

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials core 4-Difluoromethanesulfonylaniline (Core Scaffold) start->core library Derivative Library (Amide Coupling) core->library primary Primary Screen (Kinase Inhibition Assay) library->primary secondary Secondary Screen (Cell Proliferation Assay) primary->secondary Active Hits sar SAR Analysis secondary->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for SAR studies of 4-difluoromethanesulfonylaniline derivatives.

Hypothetical Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase Target Kinase RTK->TargetKinase Substrate Substrate TargetKinase->Substrate ATP ADP P_Substrate Phosphorylated Substrate CellPro Cell Proliferation & Survival P_Substrate->CellPro Inhibitor 4-Difluoromethanesulfonylaniline Derivative Inhibitor->TargetKinase

Caption: Inhibition of a hypothetical kinase signaling pathway by a 4-difluoromethanesulfonylaniline derivative.

Conclusion and Future Directions

The systematic SAR exploration of 4-difluoromethanesulfonylaniline derivatives can lead to the identification of potent and selective inhibitors for various therapeutic targets. The protocols and strategies outlined in this document provide a solid framework for initiating such studies. Future work should focus on expanding the chemical diversity of the library, exploring different linker strategies, and conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the most promising lead compounds to assess their drug-like properties.

References

  • Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 65(3), 299–309. [Link]

  • Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cellular and Molecular Medicine, 27(10), 1339-1353. [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2018). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2018(4), M1020. [Link]

  • Pujari, R., et al. (2019). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Pharmaceuticals, 12(2), 73. [Link]

  • Poirier, D., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1069-1080. [Link]

  • Li, X., et al. (2019). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-difluoromethanesulfonylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction

4-Difluoromethanesulfonylaniline is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the difluoromethylsulfonyl group. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, often enhancing the metabolic stability and binding affinity of drug candidates. The synthesis, however, can present challenges, including the management of side reactions and purification of the final product. This guide provides a framework for understanding and overcoming these potential hurdles.

Core Synthesis Pathway: Electrophilic Sulfonylation of Aniline

The most common approach to synthesizing 4-difluoromethanesulfonylaniline involves the electrophilic aromatic substitution of aniline with a suitable difluoromethanesulfonylating agent, such as difluoromethanesulfonyl chloride or fluoride. The reaction typically proceeds in the presence of a base to neutralize the generated acid.

cluster_reactants Reactants cluster_products Products Aniline Aniline Product 4-Difluoromethanesulfonylaniline Aniline->Product SulfonylatingAgent F2HC-SO2-X (X = Cl, F) SulfonylatingAgent->Product Base Base (e.g., Pyridine, Et3N) Byproduct Base·HX Base->Byproduct

Caption: General reaction scheme for the synthesis of 4-difluoromethanesulfonylaniline.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of 4-difluoromethanesulfonylaniline in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a constitutional isomer. How can I improve the regioselectivity for the para-substituted product?

Answer: The sulfonylation of aniline can yield both ortho- and para-substituted products. While the para product is generally favored due to steric hindrance at the ortho position, the reaction conditions can influence the isomeric ratio.

  • Causality: The amino group of aniline is an ortho-, para-directing group. The formation of the ortho-isomer can be competitive, especially at higher temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can significantly enhance para-selectivity by favoring the thermodynamically more stable product. Aim for a temperature range of 0-25°C.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with less polar solvents to potentially increase the formation of the para-isomer.

    • Bulky Base: Employing a sterically hindered base, such as 2,6-lutidine, can disfavor the formation of the ortho-isomer by increasing steric congestion around the ortho positions.

    • N-Protection: Protecting the aniline's amino group with a bulky protecting group (e.g., Boc) prior to sulfonylation can effectively block the ortho positions, leading to exclusive para-substitution. The protecting group can be subsequently removed under acidic conditions.

Question 2: I am observing the formation of a di-sulfonylated byproduct. How can I prevent this over-reaction?

Answer: While less common due to the deactivating effect of the first sulfonyl group, di-sulfonylation can occur under forcing conditions.

  • Causality: The introduction of the electron-withdrawing difluoromethanesulfonyl group deactivates the aromatic ring towards further electrophilic substitution. However, with highly reactive sulfonylating agents or prolonged reaction times, a second sulfonylation can occur.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of aniline to the sulfonylating agent. An excess of the sulfonylating agent will drive the formation of the di-sulfonylated product.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Gradual Addition: Add the sulfonylating agent dropwise to the aniline solution to maintain a low instantaneous concentration of the electrophile.

Question 3: My yield is low, and I suspect hydrolysis of my difluoromethanesulfonylating agent. How can I minimize this?

Answer: Difluoromethanesulfonyl chloride and fluoride are susceptible to hydrolysis, especially in the presence of water and a base.

  • Causality: The electrophilic sulfur atom of the sulfonylating agent can be attacked by water, leading to the formation of difluoromethanesulfonic acid, which is unreactive towards aniline. This process is accelerated by the base in the reaction mixture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Choice of Base: A non-nucleophilic, hindered base is preferable. While pyridine is commonly used, its nucleophilicity can sometimes contribute to the degradation of the sulfonylating agent. Consider alternatives like triethylamine or diisopropylethylamine.

    • Order of Addition: Add the base to the aniline solution before the dropwise addition of the sulfonylating agent. This ensures that the more nucleophilic aniline is readily available to react, outcompeting the residual water.

Question 4: I am observing a byproduct that appears to be a salt. What could this be and how can I avoid it?

Answer: The formation of sulfanilic acid derivatives is a potential side reaction, especially under acidic conditions or at elevated temperatures.[1]

  • Causality: In the presence of a strong acid, aniline can be sulfonated to form aminobenzenesulfonic acids. While this is more common with sulfuric acid, the in-situ generated acid (HCl or HF) from the sulfonylation reaction can potentially contribute to this side reaction, especially if the base is not efficient in neutralizing it. The initial N-sulfonated product can also rearrange to the C-sulfonated product upon heating.

  • Troubleshooting Steps:

    • Efficient Basicity: Ensure a sufficient amount of a suitable base is present to neutralize the acid generated during the reaction promptly.

    • Temperature Control: Avoid high reaction temperatures, which can promote the rearrangement to sulfanilic acid derivatives.

Question 5: My product seems to be degrading during workup or purification. What could be the cause and how can I improve its stability?

Answer: The difluoromethylsulfonyl group can be sensitive to certain conditions, potentially leading to decomposition.

  • Causality: The C-H bond of the difluoromethyl group is acidic and can be deprotonated under strongly basic conditions, potentially leading to the elimination of fluoride and the formation of difluorocarbene. The product itself, an aryl difluoromethyl sulfone, can also undergo hydrolysis under harsh acidic or basic conditions, although it is generally more stable than the sulfonylating agent.

  • Troubleshooting Steps:

    • Mild Workup: Use a mild aqueous workup, avoiding strong acids or bases. A wash with a saturated sodium bicarbonate solution is generally sufficient to remove any remaining acid.

    • Purification Method: For purification, column chromatography on silica gel is typically effective. Avoid unnecessarily harsh conditions during solvent evaporation.

    • pH Control: During extraction and washing steps, maintain the pH of the aqueous phase near neutral to minimize the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best sulfonylating agent to use: difluoromethanesulfonyl chloride or difluoromethanesulfonyl fluoride?

A1: Both can be effective. Difluoromethanesulfonyl chloride is generally more reactive, which can lead to faster reaction times but also a higher propensity for side reactions like hydrolysis. Difluoromethanesulfonyl fluoride is more stable and less prone to hydrolysis but may require more forcing conditions or a catalyst to achieve a good reaction rate. The choice often depends on the specific reactivity of the aniline substrate and the desired balance between reaction speed and selectivity.

Q2: Can I use a photocatalytic method for this synthesis?

A2: Yes, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has been reported and can be a mild and efficient alternative to traditional methods.[2] These reactions often proceed via a radical mechanism and can exhibit excellent functional group tolerance.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aniline. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on product formation and the presence of byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the structure of the final product. The ¹⁹F NMR will show a characteristic signal for the -CF₂H group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl and amino groups.

Q4: My reaction is very slow or does not seem to be proceeding. What should I check?

A4:

  • Reagent Quality: Ensure that your aniline is pure and your sulfonylating agent has not degraded. The latter is particularly important if it has been stored for a long time or exposed to moisture.

  • Base Equivalence: Double-check that you are using at least one equivalent of base to neutralize the acid that is formed. For less nucleophilic anilines, a slight excess of the base might be beneficial.

  • Temperature: While low temperatures are good for selectivity, some less reactive anilines may require room temperature or gentle heating to proceed at a reasonable rate.

  • Solvent: Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

Experimental Protocol: Synthesis of 4-Difluoromethanesulfonylaniline

This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • Aniline

  • Difluoromethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0°C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

  • Addition of Sulfonylating Agent: Dissolve difluoromethanesulfonyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred aniline/pyridine mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of aniline.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

A 1. Dissolve Aniline in DCM B 2. Cool to 0°C, Add Pyridine A->B C 3. Add Difluoromethanesulfonyl Chloride in DCM dropwise B->C D 4. Stir at rt (2-4h), Monitor by TLC C->D E 5. Quench with NaHCO3(aq) D->E F 6. Separate organic layer, Extract aqueous layer E->F G 7. Wash with brine, Dry, Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the synthesis of 4-difluoromethanesulfonylaniline.

Data Summary

ParameterTypical Range/ValueNotes
Yield 60-85%Highly dependent on reaction conditions and purity of reagents.
Purity (post-chromatography) >98%As determined by HPLC or ¹H NMR.
Reaction Temperature 0°C to room temperatureLower temperatures favor para-selectivity.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Appearance White to off-white solid

References

  • Wikipedia. Sulfanilic acid. [Link]

  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]

  • Xu, L., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1245781. [Link]

  • Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(12), 8136–8143. [Link]

  • Shanghai Fluorine Technology. Exploring Difluoromethanesulphonyl Chloride: Properties and Applications. [Link]

  • Kutrovskaya, N. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Dolbier Jr, W. R. (2015). Difluoromethylation of Phenols. Organic Syntheses, 92, 281-291. [Link]

Sources

Technical Support Center: Purification of 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Difluoromethanesulfonylaniline. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your compound.

Understanding the Impurity Profile of 4-Difluoromethanesulfonylaniline

The first step in any purification strategy is to understand the potential impurities that may be present in the crude material. The impurity profile of 4-Difluoromethanesulfonylaniline can vary depending on the synthetic route employed. Common synthesis pathways for aryl sulfonamides can introduce several classes of impurities.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding aniline and sulfonyl chloride precursors.

  • By-products of the Sulfonylation Reaction: Including isomers and over-sulfonated species.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: Arising from instability of the product under certain conditions. For instance, thermal stress can sometimes lead to the formation of degradation products in related compounds[1].

A thorough analysis of the crude product is essential before selecting a purification method. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying impurities.

Purification Strategies: A Multi-faceted Approach

There is no one-size-fits-all solution for purification. The optimal method will depend on the nature and quantity of the impurities present. A multi-step approach, combining different techniques, is often the most effective strategy.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The key to successful recrystallization is the selection of an appropriate solvent system.

Key Physical Properties of 4-Difluoromethanesulfonylaniline:

PropertyValue
CAS Number24906-77-2
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Melting Point105-106°C[3]
Predicted Boiling Point368.4±42.0 °C[3]
Predicted pKa0 ± 0.10[3]

Experimental Protocol: Solvent Screening for Recrystallization

A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol.

Materials:

  • Crude 4-Difluoromethanesulfonylaniline

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude 4-Difluoromethanesulfonylaniline into several test tubes.

  • To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature. An ideal recrystallization solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes with agitation to determine if the compound dissolves at elevated temperatures.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. The ideal solvent will yield a high recovery of pure crystals upon cooling.

  • If a single solvent is not ideal, try mixed solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

Troubleshooting Recrystallization

ProblemPotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent to reduce the concentration, and allow for slower cooling.
No Crystal Formation The solution is not saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Acid-Base Extraction: Targeting Ionizable Impurities

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4][5] Since 4-Difluoromethanesulfonylaniline is a weakly basic amine, this method can be highly effective for removing acidic or neutral impurities.

The Principle:

The basic aniline can be protonated with an acid to form a water-soluble salt, which will partition into the aqueous phase, leaving neutral organic impurities in the organic phase. Conversely, acidic impurities can be removed by washing with a basic aqueous solution.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude 4-Difluoromethanesulfonylaniline

  • An organic solvent in which the crude material is soluble (e.g., dichloromethane, ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the crude 4-Difluoromethanesulfonylaniline in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a dilute aqueous base. Separate the layers.

  • To separate the 4-Difluoromethanesulfonylaniline from neutral impurities, extract the organic layer with a dilute aqueous acid. The protonated aniline will move to the aqueous layer.

  • Separate the aqueous layer containing the protonated product.

  • To recover the product, neutralize the aqueous layer with a dilute base until the product precipitates out.

  • The precipitated product can then be collected by filtration or extracted back into an organic solvent.

  • Dry the organic layer containing the purified product over a drying agent, and remove the solvent under reduced pressure.

Diagram of Acid-Base Extraction Workflow

G crude Crude Product in Organic Solvent wash_base Wash with Aqueous Base crude->wash_base acidic_impurities Aqueous Layer (Acidic Impurities) wash_base->acidic_impurities Separate organic_1 Organic Layer (Product + Neutral Impurities) wash_base->organic_1 Separate extract_acid Extract with Aqueous Acid organic_1->extract_acid neutral_impurities Organic Layer (Neutral Impurities) extract_acid->neutral_impurities Separate aqueous_product Aqueous Layer (Protonated Product) extract_acid->aqueous_product Separate neutralize Neutralize with Base aqueous_product->neutralize pure_product Pure Product (Precipitate/Extract) neutralize->pure_product

Sources

Technical Support Center: Solvent Effects on 4-Difluoromethanesulfonylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-difluoromethanesulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical, yet often nuanced, role of solvent selection in achieving successful reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Fundamental Principles of Solvent Selection

Understanding the interplay between your substrate, reagents, and solvent is the cornerstone of reaction design. 4-Difluoromethanesulfonylaniline is a unique substrate; its potent electron-withdrawing difluoromethanesulfonyl group dictates much of its reactivity, making solvent choice particularly impactful.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-difluoromethanesulfonylaniline that influence solvent choice?

A1: The primary driver of this molecule's reactivity is the strong electron-withdrawing nature of the -SO₂CF₂H group. This group significantly acidifies the N-H protons and deactivates the aromatic ring towards electrophilic attack, while strongly activating it for nucleophilic aromatic substitution (SNAr).[1][2] Consequently, solubility becomes a primary practical concern. The molecule's polarity necessitates the use of polar solvents for effective dissolution. Initial solubility screening with small amounts of your substrate in solvents like DMSO, DMF, NMP, acetonitrile, and THF is a recommended first step before any reaction.

Q2: How do broad solvent categories—protic vs. aprotic—affect reactions with this aniline derivative?

A2: This is a critical distinction.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] While they can be excellent for dissolving polar reagents, they can severely hinder many reactions by forming a "solvent cage" around anionic nucleophiles through hydrogen bonding, thereby reducing their reactivity.[4][5] This is especially detrimental in SN2-type reactions like N-alkylations.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds. They possess significant dipole moments to dissolve polar species but do not hydrogen bond with anions. This leaves the nucleophile "naked" and highly reactive, which is often desirable for both SNAr and SN2 reactions.[4][6][7]

Q3: Beyond proticity, what other solvent parameters should I consider?

A3: Consider the solvent's dielectric constant, dipolarity/polarizability, and coordinating ability. For instance, in SNAr reactions, the rate can increase with the solvent's dipolarity/polarizability (π*) and hydrogen bond acceptor ability (β), as these properties stabilize the charged intermediate.[8] For transition-metal-catalyzed reactions, a solvent's ability to coordinate to the metal center can either be beneficial (stabilizing the catalyst) or detrimental (inhibiting substrate binding).

Data Presentation: Common Solvent Properties

For your convenience, the table below summarizes key properties of solvents frequently used in aniline chemistry.

SolventDielectric Constant (ε)Dipole Moment (μ, D)TypeBoiling Point (°C)
Toluene2.40.36Non-polar Aprotic111
Tetrahydrofuran (THF)7.51.75Polar Aprotic66
Dichloromethane (DCM)9.11.60Polar Aprotic40
Acetone212.88Polar Aprotic56
Acetonitrile (MeCN)37.53.92Polar Aprotic82
N,N-Dimethylformamide (DMF)383.82Polar Aprotic153
Dimethyl Sulfoxide (DMSO)473.96Polar Aprotic189
Methanol (MeOH)331.70Polar Protic65
Water801.85Polar Protic100

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 4-difluoromethanesulfonylaniline makes it an excellent substrate for SNAr reactions, where a nucleophile displaces a leaving group (typically a halide) on the ring.

Core Mechanism: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of the para-sulfonyl group is crucial for stabilizing this negative charge.

Caption: The SNAr addition-elimination mechanism.

Troubleshooting Guide: SNAr Reactions

Q: My SNAr reaction with an amine nucleophile is extremely slow and gives a low yield. I'm using ethanol as a solvent because my reagents dissolve well. What's wrong?

A: This is a classic solvent effect issue. While ethanol ensures solubility, it is a polar protic solvent. It is likely deactivating your amine nucleophile by hydrogen bonding to it, creating a solvent cage that sterically and electronically hinders its attack on the aromatic ring.[4][6]

  • Solution: Switch to a polar aprotic solvent. DMSO or DMF are excellent starting points. They will dissolve your polar starting materials and the charged Meisenheimer intermediate while leaving the nucleophile highly reactive. You should observe a significant rate enhancement.

Q: I've switched to DMSO, and the reaction is faster, but still incomplete. What else can I do?

A: Several factors could be at play:

  • Insufficient Base: If your nucleophile is neutral (like an amine), a non-nucleophilic base is often required to deprotonate it or to scavenge the acid formed as a byproduct. Ensure you are using an adequate base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA).

  • Temperature: SNAr reactions often require heat. If you are running the reaction at room temperature, try increasing it incrementally to 60 °C, 80 °C, or higher, while monitoring for decomposition.

  • Water Content: Anhydrous conditions are preferable. Water is a protic species that can interfere with the reaction and potentially hydrolyze your starting material or product under harsh conditions. Use dry solvents and reagents.

Q: I'm trying to react 4-fluoro-1-(difluoromethanesulfonyl)benzene with sodium methoxide in methanol. I'm getting a complex mixture of products. Why?

A: While methanol is the conjugate acid of your methoxide nucleophile, its high concentration can lead to competitive side reactions. Furthermore, if your substrate has other leaving groups, you might see competitive substitution. The key issue is that polar protic solvents can stabilize the charged intermediate so effectively that the rate-determining step can change.[8][9]

  • Solution: For alkoxide nucleophiles, it is often better to use a polar aprotic solvent like THF or dioxane with a phase-transfer catalyst or by using the corresponding potassium alkoxide with a crown ether (e.g., 18-crown-6) to enhance solubility and reactivity.

Experimental Protocol: Model SNAr Reaction

Synthesis of N-benzyl-4-(difluoromethanesulfonyl)aniline:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-1-(difluoromethanesulfonyl)benzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5 mL per mmol of substrate).

  • Begin vigorous stirring to create a fine suspension.

  • Add benzylamine (1.1 eq) via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly with aryl halides or pseudohalides.[10][11] Solvent choice here is critical for catalyst stability, solubility, and overall efficiency.

Core Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction involves a palladium catalyst cycling through several oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR₂ PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Guide: Buchwald-Hartwig Reactions

Q: My Buchwald-Hartwig amination of 4-bromo-1-(difluoromethanesulfonyl)benzene is giving poor conversion. I am using a standard Pd₂(dba)₃/Xantphos catalyst system in DMF. What could be the issue?

A: While DMF is a good solvent for SNAr, it can be problematic for some Pd-catalyzed reactions. Highly polar, coordinating solvents like DMF or DMSO can sometimes bind to the palladium center, inhibiting the catalytic cycle.

  • Solution: Switch to a less coordinating, moderately polar or non-polar aprotic solvent. Toluene , dioxane , or THF are the most common and effective solvents for Buchwald-Hartwig reactions.[12] They provide good solubility for the organic components without strongly interfering with the catalyst.

Q: I'm coupling an aryl iodide, and the reaction stalls. I read that iodide can be an inhibitor. How can my solvent choice help?

A: This is an excellent and insightful question. The iodide salt (e.g., NaI) formed as a byproduct can indeed bind to and inhibit the palladium catalyst.[12]

  • Solution: You can leverage solvent properties to mitigate this. By choosing a solvent in which the iodide byproduct is insoluble, you can cause it to precipitate out of the reaction mixture, effectively removing the inhibitor from the catalytic cycle.[12] For example, switching from a solvent where NaI is soluble (like THF) to one where it is less soluble (like toluene ) can lead to a significant improvement in reaction efficiency.

Experimental Protocol: Model Buchwald-Hartwig Amination

Synthesis of N,N-diphenyl-4-(difluoromethanesulfonyl)aniline:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3.3 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 4-bromo-1-(difluoromethanesulfonyl)benzene (1.0 eq) and diphenylamine (1.2 eq).

  • Add anhydrous, degassed toluene (4 mL per mmol of aryl bromide).

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 8-24 hours), cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

  • El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry. Available at: [Link]

  • El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines... ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Al-Moktadir, M., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports. Available at: [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! YouTube. Available at: [Link]

  • Request PDF. Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. ResearchGate. Available at: [Link]

  • ResearchGate. Solvent optimization of the sulfonylation reactiona. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Request PDF. (PDF) Influence of Solvents Polarity on NLO Properties of Fluorone Dye. ResearchGate. Available at: [Link]

  • Wiley Online Library. Optimization of reaction conditions for the defluorinative alkylation with alkanes. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ResearchGate. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • Rai, M. K., et al. Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

  • Request PDF. Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. ResearchGate. Available at: [Link]

  • Frontiers. Solvent Polarity Effect on LTMS. Available at: [Link]

  • Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Available at: [Link]

  • PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • ResearchGate. Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents.... Available at: [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Technical Support Center: Catalyst Selection for 4-Difluoromethanesulfonylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in coupling reactions involving 4-difluoromethanesulfonylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds with this electron-deficient aniline derivative. The unique electronic properties imparted by the difluoromethanesulfonyl group (SO₂CF₂H) present specific challenges and opportunities in catalyst and condition selection. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is 4-difluoromethanesulfonylaniline considered a "challenging" substrate in palladium-catalyzed cross-coupling reactions?

A1: The difluoromethanesulfonyl (SO₂CF₂H) group is a strong electron-withdrawing group. This has two primary consequences for cross-coupling reactions:

  • Deactivation of the Aniline Nitrogen: The electron-withdrawing nature of the SO₂CF₂H group significantly reduces the nucleophilicity of the aniline's nitrogen atom. This makes the crucial C-N bond-forming step (reductive elimination in the case of Buchwald-Hartwig amination) more difficult.

  • Activation of the Aryl Halide/Triflate: If the coupling partner is an aryl halide or triflate, the electron-withdrawing group on the aniline can make the oxidative addition step of the catalytic cycle more favorable. However, the subsequent steps are often rate-limiting.

These electronic factors necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.

Q2: What are the primary types of coupling reactions performed with 4-difluoromethanesulfonylaniline?

A2: The most common coupling reactions involving 4-difluoromethanesulfonylaniline are:

  • Buchwald-Hartwig Amination (C-N Coupling): This is the premier method for forming a new C-N bond between the aniline nitrogen and an aryl or heteroaryl halide/triflate. This is a widely used transformation in the synthesis of pharmaceuticals and other functional molecules.[1]

  • Suzuki-Miyaura Coupling (C-C Coupling): While less common for the aniline itself, a halogenated derivative of 4-difluoromethanesulfonylaniline (e.g., 4-bromo-1-(difluoromethylsulfonyl)benzene) can be coupled with boronic acids or their esters to form biaryl structures. The electron-deficient nature of the aryl halide can facilitate the oxidative addition step.

  • Buchwald-Hartwig Ether Synthesis (C-O Coupling): A derivative, 4-(difluoromethylsulfonyl)phenol, can undergo C-O coupling with aryl halides or triflates to form diaryl ethers.

Q3: What is the general mechanism for the Buchwald-Hartwig amination of 4-difluoromethanesulfonylaniline?

A3: The generally accepted mechanism for the palladium-catalyzed amination involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond of the coupling partner, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 4-difluoromethanesulfonylaniline coordinates to the palladium center. A base then deprotonates the aniline nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical as it influences the rates of these elementary steps, particularly the reductive elimination which can be challenging with electron-deficient anilines.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with 4-difluoromethanesulfonylaniline and an aryl bromide, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low conversion in this context often points to a catalyst system that is not active enough to overcome the low nucleophilicity of the aniline. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Rationale: The choice of ligand is paramount for coupling electron-deficient anilines. Bulky, electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step.

  • Recommended Ligands:

    • Biarylphosphine Ligands: Ligands such as XPhos , t-BuXPhos , and BrettPhos are excellent starting points.[3][4] These ligands are known to form highly active catalysts suitable for challenging couplings.

    • Chelating Ligands: In some cases, chelating ligands like Xantphos can be effective, particularly when dealing with electron-deficient aryl bromides.[5]

  • Palladium Precatalyst: The choice of palladium source can also influence catalyst activation. Pre-catalysts like [Pd(allyl)Cl]₂ or palladacycles (e.g., G3 or G4 precatalysts) often provide more consistent results than simple sources like Pd(OAc)₂.

Catalyst System Screening Workflow

Start Low Conversion Issue ScreenLigands Screen Ligands (XPhos, t-BuXPhos, BrettPhos) Start->ScreenLigands Start with Ligand ScreenBases Screen Bases (NaOtBu, LHMDS, Cs2CO3) ScreenLigands->ScreenBases If still low ScreenSolvents Screen Solvents (Toluene, Dioxane, THF) ScreenBases->ScreenSolvents If still low OptimizeTemp Optimize Temperature (80-110 °C) ScreenSolvents->OptimizeTemp Fine-tune Success Improved Conversion OptimizeTemp->Success Successful Optimization

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

2. Base Selection:

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the aniline without competing in the reaction. The choice of base can significantly impact the reaction rate and outcome.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): Often the most effective base, promoting high reaction rates. However, it is not compatible with base-sensitive functional groups.[6]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be useful, especially at lower temperatures.

    • Cesium Carbonate (Cs₂CO₃): A weaker base that can be advantageous when dealing with sensitive functional groups. Its good solubility can also be beneficial.[7]

3. Solvent and Temperature:

  • Rationale: The reaction solvent must be anhydrous and capable of dissolving the reactants and catalyst. The reaction temperature needs to be high enough to drive the reaction to completion without causing catalyst decomposition.

  • Recommended Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[8]

  • Temperature Range: Typically, these reactions are run at temperatures between 80-110 °C.

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • Setup: To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), 4-difluoromethanesulfonylaniline (1.2 mmol), palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

ParameterCondition 1Condition 2Condition 3
Pd Precatalyst [Pd(allyl)Cl]₂Pd₂(dba)₃XPhos Pd G3
Ligand XPhost-BuXPhosBrettPhos
Base NaOtBuLHMDSCs₂CO₃
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C90 °C110 °C

Table 1: A starting matrix for screening reaction conditions for the Buchwald-Hartwig amination of 4-difluoromethanesulfonylaniline.

Issue 2: Side Reactions in Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling with a bromo-4-(difluoromethylsulfonyl)benzene derivative and an arylboronic acid. I am observing significant amounts of homocoupling of the boronic acid and debromination of my starting material. How can I mitigate these side reactions?

A: Homocoupling and debromination are common side reactions in Suzuki-Miyaura couplings. They often arise from issues with the catalyst system, reaction conditions, or the quality of the reagents.

1. Catalyst and Ligand Choice:

  • Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over side reactions.

  • Recommended Catalyst Systems:

    • For Electron-Deficient Aryl Bromides: Catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with Pd(OAc)₂ or a palladacycle precatalyst are often effective.

    • Palladium(0) Sources: Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions, although it may be less active for challenging substrates.

2. Base and Solvent System:

  • Rationale: The base is crucial for the transmetalation step. An inappropriate base can lead to protodeborylation of the boronic acid, which can contribute to side reactions. The presence of water can also influence the outcome.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A commonly used base that is often effective in suppressing side reactions.

    • Potassium Carbonate (K₂CO₃): Another widely used base, often in an aqueous mixture.[9]

  • Solvent Systems: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is often beneficial for the solubility of the base and the boronic acid.[10]

3. Reaction Setup and Execution:

  • Rationale: Oxygen can lead to the oxidative homocoupling of the boronic acid. Thoroughly degassing the reaction mixture is critical.

  • Degassing: Employing freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period before adding the catalyst is highly recommended.

Troubleshooting Workflow for Suzuki-Miyaura Side Reactions

Start Side Reactions Observed (Homocoupling, Debromination) Degassing Ensure Thorough Degassing Start->Degassing Base Switch to Milder Base (K3PO4 or K2CO3) Degassing->Base If side reactions persist Ligand Screen Electron-Rich Ligands (SPhos, XPhos) Base->Ligand If still problematic Temp Lower Reaction Temperature Ligand->Temp For further optimization Success Minimized Side Reactions Temp->Success

Caption: A step-by-step guide to minimizing side reactions in Suzuki-Miyaura coupling.

Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling

  • Setup: In a Schlenk tube, combine the bromo-4-(difluoromethylsulfonyl)benzene derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Degassing: Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) and thoroughly degas the mixture by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Work-up and Analysis: After the reaction is complete, perform a standard aqueous work-up and analyze the crude product to quantify the ratio of desired product to side products.

ParameterCondition 1Condition 2Condition 3
Pd Source/Ligand Pd(OAc)₂ / SPhosPd(PPh₃)₄CataCXium A Pd G3
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent Toluene/Water (4:1)1,4-Dioxane/Water (4:1)2-MeTHF
Temperature 90 °C80 °C100 °C

Table 2: Recommended conditions to screen for minimizing side reactions in the Suzuki-Miyaura coupling of a bromo-4-(difluoromethylsulfonyl)benzene derivative.[11]

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters.
  • Chen, W., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Available at: [Link]

  • Ge, S., et al. (2020). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society. Available at: [Link]

  • Le, C. M., et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Society Reviews.
  • Nobile, E., et al. (2023). Copper‐Catalyzed C−H (Phenylsulfonyl)difluoromethylation of Acrylamides: Scope, Mechanism, and Critical Role of Additives. Chemistry – A European Journal.
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  • Joy, M. N., et al. (2024). Suzuki-Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. RSC Advances.
  • Lee, C.-H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates 53 with aniline 54. Available at: [Link]

  • Le, C. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Royal Society of Chemistry. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Tetrahedron.
  • ResearchGate. Copper‐catalyzed (phenylsulfonyl)difluoromethylation of acrylamides: scope of the reaction. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

  • Li, Z., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. Available at: [Link]

  • ResearchGate. Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. Available at: [Link]

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  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis of 4-Difluoromethanesulfonylaniline Purity for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-difluoromethanesulfonylaniline, a key building block in modern medicinal chemistry. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the scientific rationale behind their development, and compare their performance with alternative analytical techniques. All protocols are designed to be self-validating systems, grounded in authoritative pharmacopeial standards.

The Analytical Challenge: Profiling Impurities in 4-Difluoromethanesulfonylaniline

4-Difluoromethanesulfonylaniline is a versatile intermediate, but like any synthesized compound, it is susceptible to the presence of impurities. These can arise from unreacted starting materials, intermediates, byproducts of side reactions, or degradation products. A plausible and common synthetic route involves the reduction of a nitro-aromatic precursor. This knowledge allows us to anticipate potential process-related impurities that a robust analytical method must be able to separate and quantify.

Anticipated Impurities:

  • Starting Material: 4-Nitroaniline (a common precursor).

  • Isomeric Impurities: Positional isomers that may form during synthesis.

  • Related Substances: Compounds with similar core structures but different functional groups arising from side reactions.

  • Degradation Products: Formed under stress conditions such as heat, light, acid, or base.

A reliable purity method must exhibit selectivity to resolve the main component from these and other potential impurities.

Comparative HPLC Methodologies

High-Performance Liquid Chromatography is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] We present two distinct RP-HPLC methods for the analysis of 4-difluoromethanesulfonylaniline, each employing a different stationary phase to offer orthogonal selectivity, a key principle in robust impurity profiling.

The selection of the detection wavelength is critical for sensitivity. Based on the UV absorption profiles of structurally similar aromatic amines and sulfonamides, which typically exhibit strong absorbance between 230 and 270 nm, an optimal detection wavelength of 254 nm is proposed for both methods. This wavelength offers a good balance of sensitivity for the parent compound and potential aromatic impurities.

Method 1: C18 Stationary Phase with a Neutral Mobile Phase

This method represents a widely applicable and robust starting point for the analysis of moderately polar aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention.

Scientific Rationale:

The choice of a C18 column is based on its versatility and proven performance in retaining and separating a wide range of small molecules. The neutral pH of the mobile phase is gentle on the stationary phase and suitable for the analyte, which is not expected to have highly acidic or basic pKa values that would necessitate pH manipulation for good peak shape. The gradient elution allows for the effective separation of impurities with a range of polarities, from more polar starting materials to less polar byproducts.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Method 2: Phenyl-Hexyl Stationary Phase with an Acidified Mobile Phase

This method introduces an alternative selectivity through the use of a phenyl-hexyl stationary phase. The inclusion of a small amount of acid in the mobile phase can improve peak shape for amine-containing compounds.

Scientific Rationale:

The phenyl-hexyl stationary phase offers π-π interactions in addition to hydrophobic interactions, which can provide unique selectivity for aromatic compounds, particularly in resolving positional isomers. The addition of 0.1% formic acid to the mobile phase serves to protonate the aniline moiety, reducing peak tailing that can occur due to interactions with residual silanols on the silica support. This results in sharper, more symmetrical peaks and improved resolution.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-3 min: 30% B

    • 3-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL.

Data Presentation and Method Validation

The performance of these methods should be rigorously validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure they are fit for purpose.[2][3][4][5][6] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The system suitability should be established based on guidelines such as those found in the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10][11]

Table 1: Comparison of HPLC Method Performance (Hypothetical Data)

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time of 4-DFMS-Aniline ~15.2 min~10.8 min
Resolution (Analyte vs. Closest Impurity) 2.53.1
Tailing Factor (Analyte) 1.21.1
Linearity (r²) >0.999>0.999
Limit of Quantitation (LOQ) 0.05%0.03%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for purity analysis and the logical relationship between the different analytical techniques discussed.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 4-DFMS-Aniline Sample Dissolution Dissolve in Diluent (e.g., 50:50 Water/ACN) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Filtration->HPLC_System Method1 Method 1 (C18) Method2 Method 2 (Phenyl-Hexyl) Chromatogram Obtain Chromatogram Method1->Chromatogram Data Acquisition Method2->Chromatogram Data Acquisition Integration Peak Integration & Area % Calculation Chromatogram->Integration Purity_Report Generate Purity Report Integration->Purity_Report

Figure 1: Experimental Workflow for HPLC Purity Analysis.

logical_relationship cluster_primary Primary Quantitative Methods cluster_orthogonal Orthogonal/Confirmatory Methods Purity_Analysis Purity Analysis of 4-DFMS-Aniline HPLC HPLC (High Resolution, Sensitive) Purity_Analysis->HPLC qNMR qNMR (Absolute Quantification, No Reference Standard Needed) Purity_Analysis->qNMR GC Gas Chromatography (For Volatile Impurities) HPLC->GC Orthogonal To CE Capillary Electrophoresis (Alternative Selectivity) HPLC->CE Orthogonal To

Figure 2: Logical Relationship of Analytical Techniques.

Comparison with Alternative Analytical Techniques

While HPLC is the primary technique for purity assessment, other methods can provide complementary or confirmatory data.

1. Gas Chromatography (GC):

  • Principle: Separation of volatile compounds in the gas phase.

  • Applicability: Suitable for analyzing volatile impurities such as residual solvents or volatile starting materials. Aromatic amines can often be analyzed by GC, sometimes requiring derivatization to improve volatility and peak shape.

  • Advantages: Excellent for volatile and semi-volatile analytes.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The difluoromethanesulfonyl group may impact the volatility and thermal stability of the analyte, potentially making GC a less ideal primary technique for the parent compound.

2. Capillary Electrophoresis (CE):

  • Principle: Separation of ions in an electric field based on their charge-to-size ratio.

  • Applicability: Can be a powerful technique for separating charged species. Sulfonamides can be analyzed by CE, often with high efficiency.

  • Advantages: Offers a different separation mechanism to HPLC, making it an excellent orthogonal technique. It requires very small sample volumes and can be very fast.

  • Limitations: Generally less sensitive than HPLC with UV detection unless concentration techniques are employed. Reproducibility can be more challenging to control than in HPLC.

3. Quantitative NMR (qNMR):

  • Principle: Provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

  • Applicability: Can be used to determine the absolute purity of the 4-difluoromethanesulfonylaniline reference standard itself.

  • Advantages: A primary ratio method that does not require a reference standard of the analyte. It provides structural information alongside quantitative data.[10][12]

  • Limitations: Lower sensitivity compared to HPLC, making it unsuitable for trace impurity analysis. It requires a relatively pure sample for accurate quantification of the main component.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Partition chromatographyQuantitative Purity & Impurity Profiling High resolution, sensitivity, versatility, robust.Requires reference standards for impurity identification.
GC Gas-phase separationVolatile impurities, residual solventsExcellent for volatile compounds.Not for non-volatile/thermally labile compounds.
CE Electrophoretic mobilityOrthogonal separation, charged speciesDifferent selectivity, low sample volume.Lower sensitivity, can have reproducibility challenges.
qNMR Nuclear magnetic resonanceAbsolute Purity of Reference Standard Absolute quantification, no analyte standard needed.Low sensitivity for trace impurities.

Conclusion

The purity of 4-difluoromethanesulfonylaniline is paramount in its application in drug development. This guide has presented two robust and scientifically justified RP-HPLC methods that offer orthogonal selectivity for a comprehensive impurity profile. The choice between a C18 and a Phenyl-Hexyl stationary phase will depend on the specific impurity profile of the sample, and in a regulatory environment, the use of both methods can provide a more complete picture of the sample's purity.

Furthermore, the comparison with alternative techniques such as GC, CE, and qNMR highlights the strengths and limitations of each and underscores the importance of selecting the appropriate analytical tool for the specific question at hand. For routine quality control and impurity profiling, HPLC remains the technique of choice, while qNMR serves as an invaluable tool for the absolute purity determination of the reference standard. All methods must be validated according to established guidelines to ensure the integrity and reliability of the data generated.

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A Senior Application Scientist's Guide to the 19F NMR Analysis of 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of fluorinated compounds is paramount. The introduction of fluorine-containing motifs, such as the difluoromethanesulfonyl group, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates.[1] Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for the analysis of these molecules. Its high sensitivity, the absence of endogenous background signals in biological systems, and a wide chemical shift range make it exceptionally well-suited for both structural elucidation and quantitative analysis.[2][3][4][5]

This guide provides an in-depth technical comparison of ¹⁹F NMR for the analysis of 4-Difluoromethanesulfonylaniline, a representative molecule featuring the bioisosterically important -SO₂CHF₂ group. We will explore the causality behind experimental choices, present validated protocols, and objectively compare the performance of ¹⁹F NMR with other analytical alternatives, supported by experimental data and authoritative references.

The Unparalleled Advantages of ¹⁹F NMR in Fluorine Chemistry

The fluorine-19 nucleus possesses intrinsic properties that make it highly amenable to NMR spectroscopy. With a nuclear spin of ½ and 100% natural abundance, the ¹⁹F nucleus is the third most receptive NMR nucleus after tritium and protium.[5] This high receptivity translates to strong signals and shorter acquisition times.

The key advantages that position ¹⁹F NMR as a superior technique for analyzing compounds like 4-Difluoromethanesulfonylaniline include:

  • Exceptional Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus results in a sensitivity that is 83% of that of ¹H NMR.[6]

  • Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR can span over 800 ppm, which is significantly larger than for ¹H NMR.[5] This broad range minimizes signal overlap, even in complex mixtures, allowing for clearer interpretation and analysis.[1][2]

  • Zero Background Interference: Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clean spectral window, making it ideal for studying drug-target interactions, cellular uptake, and metabolism without interference from the biological matrix.[2][7][8]

  • Quantitative Accuracy: There is a direct relationship between the ¹⁹F NMR signal area and the number of fluorine nuclei, enabling highly accurate and precise quantitative measurements (qNMR) without the need for identical reference standards.[9]

In-Depth Analysis of 4-Difluoromethanesulfonylaniline via ¹⁹F NMR

The structure of 4-Difluoromethanesulfonylaniline features a difluoromethyl (-CHF₂) group attached to a sulfonyl moiety. The ¹⁹F NMR spectrum of this compound is distinct and provides unambiguous structural confirmation.

Expected Spectral Characteristics

The two fluorine atoms in the -CHF₂ group are chemically equivalent. However, they are coupled to the single adjacent proton. This spin-spin coupling results in a characteristic splitting pattern.

  • Chemical Shift (δ): The chemical shift of the fluorine atoms in a difluoromethyl group attached to an electron-withdrawing sulfonyl group is expected to be in a specific region of the ¹⁹F NMR spectrum. Based on typical values for related structures, the signal for the -SO₂CHF₂ group is anticipated in the range of -80 to -120 ppm relative to CFCl₃.[6] The precise shift is sensitive to the solvent and electronic environment.

  • Multiplicity: Due to coupling with the single geminal proton (a ¹H nucleus with I=½), the ¹⁹F signal will appear as a triplet . This is predicted by the "n+1" rule, where n=1 proton.

  • Coupling Constant (²JHF): The two-bond coupling constant between hydrogen and fluorine (²JHF) in a -CHF₂ group is typically large, often in the range of 50-60 Hz.[5]

The following DOT script visualizes the expected splitting pattern.

Caption: Expected triplet signal in the ¹⁹F NMR spectrum of the -SO₂CHF₂ group.

Experimental Protocol: Qualitative ¹⁹F NMR

This protocol ensures a self-validating system by including steps for proper referencing and instrument setup, leading to trustworthy and reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Difluoromethanesulfonylaniline.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry 5 mm NMR tube.[9] The choice of solvent can influence the chemical shift.

    • Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the primary standard, it is volatile and can be difficult to handle. A common secondary standard is trifluoroacetic acid (TFA) or benzotrifluoride (PhCF₃).[5] For this analysis, 1-2 µL of PhCF₃ (δ ≈ -63.7 ppm) is suitable.

    • Cap the NMR tube and vortex gently to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition:

    • The experiment should be performed on an NMR spectrometer equipped with a broadband or fluorine-specific probe (e.g., a 400 MHz or 600 MHz instrument).[9]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel on the probe to ensure optimal signal transmission and detection.

    • Set the spectral width to cover the expected chemical shift range (e.g., from -50 to -150 ppm).

    • Use a standard ¹⁹F pulse sequence, often with ¹H decoupling to simplify the spectrum if couplings to aromatic protons are present and not of interest. For observing the H-F coupling, a ¹H-coupled spectrum is necessary.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration. A value of 10 seconds is often a safe starting point for small molecules.[4]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of the internal standard (PhCF₃) to its known value (-63.7 ppm).

    • Integrate the triplet signal corresponding to the -SO₂CHF₂ group.

Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

¹⁹F NMR is an excellent primary method for determining the purity or concentration of fluorinated compounds.[10] The protocol is similar to the qualitative one but requires more stringent control over experimental parameters.

Experimental Protocol: Quantitative ¹⁹F NMR
  • Sample Preparation (Gravimetric):

    • Accurately weigh a specific amount of the 4-Difluoromethanesulfonylaniline sample (e.g., 10.0 mg).

    • Accurately weigh a specific amount of a certified quantitative internal standard (e.g., 5.0 mg of 4-Fluoro-3-(trifluoromethyl)benzonitrile). The standard must be stable, non-volatile, have a simple ¹⁹F spectrum that does not overlap with the analyte, and have a known purity.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in the NMR tube.

  • Data Acquisition for Quantification:

    • Crucial Parameter: The relaxation delay (d1) must be long enough for complete relaxation of both the analyte and the standard signals. This should be at least 7 times the longest T₁ value. If T₁ is unknown, a conservative d1 of 30-60 seconds is recommended.

    • Use an inverse-gated decoupling sequence. This applies ¹H decoupling only during the acquisition period, which suppresses J-coupling while preventing the Nuclear Overhauser Effect (NOE), an enhancement that would compromise quantitative accuracy.

    • Ensure the spectral width is large enough to excite all signals uniformly.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is exceptionally powerful, a comprehensive analysis often involves orthogonal techniques. Here, we compare its performance for characterizing 4-Difluoromethanesulfonylaniline against common alternatives.

Technique Principle Advantages for 4-Difluoromethanesulfonylaniline Limitations
¹⁹F NMR Nuclear spin resonance of ¹⁹F nuclei- Direct, unambiguous detection of the -CHF₂ group via triplet signal- High sensitivity, no background- Excellent for quantification (qNMR) without a specific reference standard[9] - Sensitive to subtle changes in the chemical environment- Requires specialized NMR equipment- Lower throughput than chromatography
¹H NMR Nuclear spin resonance of ¹H nuclei- Provides information on the entire proton structure of the molecule- The proton of the -CHF₂ group gives a characteristic triplet of triplets (coupling to ²JHF and aromatic protons)- The -CHF₂ proton signal can be complex and may overlap with aromatic signals- Lower chemical shift dispersion can lead to signal crowding
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis- Highly sensitive for detecting the molecular ion peak- Provides exact mass and elemental composition (HRMS)- Fragmentation pattern can help confirm the structure- Does not provide direct information on the intact fluorine environment- Isomeric compounds may be indistinguishable- Quantification requires a stable isotope-labeled standard for best accuracy
HPLC-UV Chromatographic separation with UV detection- Excellent for purity assessment and quantification against a reference standard- High throughput and widely available- Can separate impurities from the main compound- Provides no direct structural information; relies on retention time matching- Requires a purified reference standard of 4-Difluoromethanesulfonylaniline for quantification- The sulfonyl group is a weak chromophore, potentially leading to lower UV sensitivity
Elemental Analysis Combustion and detection of constituent elements- Provides the percentage composition of C, H, N, S, and F- Can confirm the empirical formula- Does not provide structural information- Cannot distinguish between isomers- Less precise than qNMR for purity determination

The following diagram illustrates the decision-making logic for choosing an analytical technique.

G start Analytical Goal for 4-Difluoromethanesulfonylaniline q1 Need Unambiguous Structural Confirmation of -SO₂CHF₂ Group? start->q1 q2 Need Precise Quantification without Specific Standard? q1->q2 No tech_19F_NMR ¹⁹F NMR q1->tech_19F_NMR Yes q3 Need High-Throughput Purity Screening? q2->q3 No tech_qNMR ¹⁹F qNMR q2->tech_qNMR Yes q4 Need Molecular Weight & Formula Confirmation? q3->q4 No tech_HPLC HPLC-UV q3->tech_HPLC Yes tech_MS Mass Spectrometry (HRMS) q4->tech_MS Yes

Caption: Logic flow for selecting an analytical method for this specific topic.

Conclusion

For the analysis of 4-Difluoromethanesulfonylaniline and related fluorinated molecules in drug discovery, ¹⁹F NMR spectroscopy stands out as a uniquely informative and robust technique. Its ability to provide direct, unambiguous structural information on the fluorine environment, coupled with its high sensitivity and inherent quantitative nature, makes it an indispensable tool. While techniques like HPLC and Mass Spectrometry are vital for orthogonal validation, particularly for purity and identity, ¹⁹F NMR offers a level of structural and quantitative detail that is difficult to achieve with other methods. By understanding the principles and applying the validated protocols described in this guide, researchers can confidently and accurately characterize these critical pharmaceutical compounds.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Applications of 19F-NMR in Fragment-Based Drug Discovery.PMC - NIH.
  • Applications of Fluorine NMR in Drug Discovery: Applic
  • 19F NMR as a tool in chemical biology.PMC - PubMed Central.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.MDPI.
  • How to 19F MRI: applications, technique, and getting started.BJR|Open - Oxford Academic.
  • 19F NMR of Pharmaceuticals.YouTube.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.ACS Omega.
  • 19F NMR Chemical Shift Table.Organofluorine / Alfa Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.Analytical Methods (RSC Publishing).
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A Comparative Guide for Medicinal Chemists: 4-Difluoromethanesulfonylaniline vs. 4-Trifluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the vast array of fluorinated building blocks, 4-difluoromethanesulfonylaniline and 4-trifluoromethanesulfonylaniline have emerged as critical intermediates. Their utility stems from the profound influence of the difluoromethylsulfonyl (-SO₂CHF₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups on the electronic character and metabolic stability of the parent aniline scaffold.

This guide offers a comprehensive comparison of these two key building blocks, providing researchers, medicinal chemists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed decisions in their synthetic and drug design endeavors.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The seemingly subtle difference of a single fluorine atom between the difluoromethylsulfonyl and trifluoromethylsulfonyl moieties imparts distinct physicochemical characteristics to the parent aniline molecule. These differences, summarized in the table below, can have significant implications for a compound's solubility, permeability, and interactions with biological targets.

Property4-Difluoromethanesulfonylaniline4-TrifluoromethanesulfonylanilineRationale for Differences
Molecular Weight 207.2 g/mol 225.19 g/mol Addition of one fluorine atom.
Melting Point 105-106 °C96 °CDifferences in crystal lattice packing and intermolecular forces.
Predicted pKa ~0.10~-0.01The greater electron-withdrawing nature of the -SO₂CF₃ group further decreases the basicity of the aniline nitrogen compared to the -SO₂CHF₂ group.
Predicted logP 1.551.89The additional fluorine atom in the trifluoromethyl group increases the lipophilicity of the molecule.

The stronger electron-withdrawing power of the trifluoromethylsulfonyl group in 4-trifluoromethanesulfonylaniline renders the aniline nitrogen significantly less basic, as indicated by its lower predicted pKa value. This reduced basicity can be advantageous in mitigating off-target effects associated with basic centers and can influence a drug candidate's absorption and distribution profile. Conversely, the slightly lower lipophilicity of 4-difluoromethanesulfonylaniline might be beneficial in optimizing solubility.

Synthesis of 4-Difluoromethanesulfonylaniline and 4-Trifluoromethanesulfonylaniline: A Comparative Workflow

The synthetic routes to both 4-difluoromethanesulfonylaniline and 4-trifluoromethanesulfonylaniline typically commence from readily available starting materials and involve the introduction of the respective fluoroalkylsulfonyl moiety, followed by the reduction of a nitro group to the desired aniline. While the overall strategy is similar, the specific reagents and conditions for introducing the difluoromethyl versus the trifluoromethyl group differ.

cluster_0 Synthesis of 4-Difluoromethanesulfonylaniline cluster_1 Synthesis of 4-Trifluoromethanesulfonylaniline A 4-Nitrothiophenol C 4-(Difluoromethylthio)nitrobenzene A->C Difluoromethylation B Sodium Chloro-difluoroacetate B->C E 4-(Difluoromethylsulfonyl)nitrobenzene C->E Oxidation D Potassium Permanganate D->E G 4-Difluoromethanesulfonylaniline E->G Reduction F Iron / Acetic Acid F->G H 4-Nitrothiophenol J 4-(Trifluoromethylthio)nitrobenzene H->J Trifluoromethylation I Trifluoromethyl Iodide I->J L 4-(Trifluoromethylsulfonyl)nitrobenzene J->L Oxidation K Hydrogen Peroxide / Acetic Acid K->L N 4-Trifluoromethanesulfonylaniline L->N Reduction M Tin(II) Chloride M->N cluster_0 4-Difluoromethanesulfonylaniline cluster_1 4-Trifluoromethanesulfonylaniline cluster_2 Reactivity Comparison A Aniline Ring (Slightly less deactivated) B -SO₂CHF₂ (Strong Electron- Withdrawing Group) A->B Inductive Effect (-I) Resonance Effect (-M) E Nucleophilicity of Amino Group A->E C Aniline Ring (More deactivated) D -SO₂CF₃ (Very Strong Electron- Withdrawing Group) C->D Stronger Inductive Effect (-I) Stronger Resonance Effect (-M) C->E F Higher E->F in 4-Difluoro... G Lower E->G in 4-Trifluoro... H Rate of Acylation F->H G->H I Faster H->I with 4-Difluoro... J Slower H->J with 4-Trifluoro... A Prepare Incubation Mixture: Test Compound (1 µM) Human Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C with Shaking C->D E Aliquots taken at 0, 5, 15, 30, 60 min D->E F Quench Reaction (e.g., Acetonitrile) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Determine Rate of Parent Compound Disappearance H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

A Comparative Guide to the Quantification of 4-Difluoromethanesulfonylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-difluoromethanesulfonylaniline, a crucial building block in modern medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal analytical strategy for your specific needs.

The Analytical Challenge: Why Accurate Quantification Matters

4-Difluoromethanesulfonylaniline possesses a unique combination of a primary aromatic amine and a difluoromethanesulfonyl group, bestowing upon it specific physicochemical properties that influence the choice of analytical methodology. In a dynamic reaction mixture, accurate quantification is paramount for several reasons:

  • Reaction Kinetics and Optimization: Understanding the rate of consumption of starting materials and the formation of the product is fundamental to optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

  • Yield Determination: Precise quantification of the final product is essential for calculating accurate reaction yields.

  • Impurity Profiling: Monitoring the formation and disappearance of byproducts and impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Unreacted starting materials, intermediates, and byproducts are common process-related impurities.[2]

This guide will navigate the complexities of these analytical techniques, providing a framework for making informed decisions based on scientific integrity and practical applicability.

Comparative Analysis of Key Quantification Techniques

The selection of an analytical technique is a critical decision driven by factors such as the analyte's properties, the complexity of the reaction matrix, and the desired level of sensitivity and accuracy. Here, we compare the three most pertinent techniques for the quantification of 4-difluoromethanesulfonylaniline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[3]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for polar compounds like anilines without derivatization.[2]Suitable for volatile and semi-volatile compounds. May require derivatization for polar analytes like anilines to improve volatility and chromatographic performance.[4]Applicable to any soluble analyte with a unique NMR signal. Excellent for in-situ reaction monitoring without the need for sample workup.[5]
Sensitivity High, especially with UV or MS detectors. Limits of detection (LOD) and quantification (LOQ) are typically in the ng/mL to µg/mL range.[6][7]Very high, particularly with mass spectrometric detection, often reaching picogram levels.[8]Generally lower sensitivity compared to chromatographic methods, typically in the high µM to mM range.
Selectivity Good, can be optimized by adjusting mobile phase composition, stationary phase, and detector wavelength.Excellent, mass spectrometer provides structural information for unambiguous peak identification.Excellent, high-resolution NMR provides detailed structural information, allowing for the differentiation of isomers and structurally similar compounds.
Quantification Requires a calibration curve with a certified reference standard.Typically requires a calibration curve with a reference standard, though relative quantification is also possible.Absolute quantification can be achieved using an internal standard of known concentration without the need for a calibration curve of the analyte itself.[9]
Speed Analysis times can range from a few minutes to over an hour, depending on the separation complexity.[10]Generally faster run times compared to HPLC for volatile compounds.[11]Can provide near real-time data for reaction monitoring.[12][13]
Sample Preparation Often involves simple dilution of the reaction mixture.May require extraction and derivatization, which can be time-consuming.[4]Minimal, often just dilution in a deuterated solvent with an internal standard.

In-Depth Methodologies and Experimental Protocols

To provide a practical framework, we present detailed, step-by-step protocols for each technique. These are illustrative examples based on established methods for structurally similar compounds and should be validated for the specific reaction mixture containing 4-difluoromethanesulfonylaniline.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust and versatile technique for the routine analysis of 4-difluoromethanesulfonylaniline in reaction mixtures. Its ability to handle polar, non-volatile compounds without derivatization makes it a primary choice for many pharmaceutical applications.[14]

Workflow for HPLC Quantification:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution with Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection onto HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC quantification of 4-difluoromethanesulfonylaniline.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of 4-difluoromethanesulfonylaniline (a starting point could be around 254 nm, typical for aromatic compounds).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 4-difluoromethanesulfonylaniline reference standard in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately pipette a small aliquot of the reaction mixture (e.g., 10 µL) into a volumetric flask.

    • Dilute to a known volume with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R1) Guidelines): [15][16][17][18]

    • Specificity: Analyze a blank (reaction matrix without the analyte) and a placebo (all reaction components except the analyte) to ensure no interfering peaks at the retention time of 4-difluoromethanesulfonylaniline.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.99.

    • Accuracy: Spike a known amount of the analyte into the reaction matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculate the percent recovery.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be < 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 4-difluoromethanesulfonylaniline, derivatization may be necessary to improve its volatility and chromatographic peak shape.

Workflow for GC-MS Quantification:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Liquid-Liquid Extraction A->B C Derivatization B->C D Solvent Evaporation & Reconstitution C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration (Extracted Ion Chromatogram) G->H I Quantification via Calibration Curve H->I

Caption: Workflow for GC-MS quantification of 4-difluoromethanesulfonylaniline.

Detailed GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity and selectivity).

  • Derivatization: Acetylation of the primary amine with acetic anhydride is a common approach to increase volatility.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation. A typical program could be: hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Parameters: Use electron ionization (EI) at 70 eV. For quantification, operate in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the derivatized 4-difluoromethanesulfonylaniline.

    • Create calibration standards by diluting the stock solution.

    • For the reaction mixture, perform a liquid-liquid extraction to isolate the analyte from non-volatile components.

    • Derivatize the extracted sample and the standards under the same conditions.

    • Evaporate the solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) before injection.

  • Validation: Follow the same validation parameters as outlined for the HPLC method, with particular attention to the consistency and completeness of the derivatization reaction.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard, without the need for a calibration curve of the analyte itself.[9] This makes it particularly valuable for in-process control where a reference standard of the analyte may not be readily available in high purity.[5]

Workflow for qNMR Quantification:

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Addition of Internal Standard A->B C Dilution in Deuterated Solvent B->C D Acquisition of ¹H NMR Spectrum C->D E Signal Integration D->E F Concentration Calculation E->F

Caption: Workflow for qNMR quantification of 4-difluoromethanesulfonylaniline.

Detailed qNMR Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: Choose an internal standard that is stable, has a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture, and is accurately weighed. Maleic acid or 1,4-dinitrobenzene are potential candidates.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Add a precise volume or weight of the reaction mixture to the NMR tube.

    • Add a sufficient amount of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve all components.

  • NMR Acquisition Parameters:

    • Use a standard ¹H NMR pulse sequence.

    • Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons being quantified (typically 5 times the longest T₁). This is crucial for accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC, GC-MS, and qNMR for the quantification of 4-difluoromethanesulfonylaniline in a reaction mixture is not a one-size-fits-all decision.

  • HPLC stands out as a robust, versatile, and widely accessible technique, particularly for routine quality control and when high sensitivity for a non-volatile analyte is required.

  • GC-MS offers unparalleled selectivity and sensitivity for volatile impurities, but the potential need for derivatization for the main analyte adds complexity to the workflow.[8][11][14]

  • qNMR provides a powerful, calibration-free method for in-situ reaction monitoring and absolute quantification, making it an excellent tool for process development and understanding reaction kinetics.[5][9]

Ultimately, a multi-faceted approach may be the most comprehensive. For instance, qNMR can be employed for real-time reaction monitoring to guide process optimization, while a validated HPLC method can be used for final product release testing and impurity profiling. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate analytical strategy to ensure the quality and consistency of their chemical processes.

References

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.
  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate.
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A Comparative Guide to the Validation of Analytical Methods for 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 4-Difluoromethanesulfonylaniline, a key intermediate in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers practical, field-proven insights to ensure your analytical methods are fit for purpose.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will compare two of the most common and powerful analytical techniques for the analysis of aromatic amines and sulfonamide-containing compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] We will delve into the specific validation parameters as mandated by regulatory bodies and provide step-by-step protocols to empower you to conduct these validations in your own laboratory.

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection of an appropriate analytical technique is the first critical decision in method development and validation. Both RP-HPLC with UV detection and GC-MS are viable options for the analysis of 4-Difluoromethanesulfonylaniline, but the choice depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Difluoromethanesulfonylaniline.[4] Coupled with a Ultraviolet (UV) detector, it provides a reliable method for quantification.

  • Advantages:

    • Suitable for non-volatile and thermally sensitive molecules.

    • Excellent quantitative performance.

    • Robust and reproducible.

    • Wide availability in analytical laboratories.

  • Considerations:

    • Mobile phase selection and gradient optimization can be time-consuming.

    • Matrix effects can be a challenge in complex samples, potentially requiring extensive sample preparation.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity.[4] For a compound like 4-Difluoromethanesulfonylaniline, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

  • Advantages:

    • High sensitivity and selectivity, especially with mass spectrometric detection.[5]

    • Excellent for impurity profiling and identification.

  • Considerations:

    • May require derivatization, adding a step to the sample preparation process.

    • Not suitable for thermally labile compounds.

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.

start Start: Need to analyze 4-Difluoromethanesulfonylaniline volatile Is the analyte sufficiently volatile and thermally stable? start->volatile derivatization Is derivatization a viable option? volatile->derivatization No gcms GC-MS is a strong candidate volatile->gcms Yes hplc HPLC is the preferred method derivatization->hplc No derivatization->gcms Yes hplc_uv Develop and validate RP-HPLC-UV method hplc->hplc_uv gcms_dev Develop and validate GC-MS method (with derivatization if needed) gcms->gcms_dev

Caption: Decision tree for analytical method selection.

The Analytical Method Validation Workflow

A systematic approach to validation is essential for ensuring that all critical parameters are thoroughly evaluated. The validation process should be planned, and a validation protocol should be in place before initiating the studies.[7]

The following diagram outlines the general workflow for analytical method validation.

start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Method Lifecycle Management report->lifecycle

Caption: General workflow for analytical method validation.

Core Validation Parameters and Experimental Protocols

According to the ICH Q2(R2) guidelines, the core validation parameters for a quantitative assay include specificity, linearity, range, accuracy, and precision.[1][2][4] Additionally, the limit of detection (LOD), limit of quantification (LOQ), and robustness are critical for a comprehensive validation.[4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][8] Forced degradation studies are a key component of demonstrating specificity.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 4-Difluoromethanesulfonylaniline in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject the stock solution to the following forced degradation conditions in separate vials:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Dilute all samples to the target concentration and analyze by your chromatographic method alongside an unstressed control sample.

  • Evaluation: Assess the chromatograms to ensure that any degradation peaks are well-resolved from the main 4-Difluoromethanesulfonylaniline peak. For HPLC with a photodiode array (PDA) detector, evaluate the peak purity of the analyte in the stressed samples.[4]

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10]

Experimental Protocol: Linearity and Range Assessment

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of 4-Difluoromethanesulfonylaniline spanning the expected working range (e.g., 80% to 120% of the test concentration for an assay).[9][10]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean response (e.g., peak area) versus the concentration of the analyte.

  • Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[9]

Table 1: Example Data Table for Linearity

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
80
90
100
110
120
Correlation Coefficient (r²):
Linear Regression Equation:

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically considered acceptable.[4]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is often demonstrated through recovery studies.

Experimental Protocol: Accuracy by Recovery Studies

  • Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the 4-Difluoromethanesulfonylaniline reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Replicates: Prepare three independent samples at each concentration level, resulting in a total of nine samples.[4]

  • Analysis: Analyze all nine samples using the analytical method.

  • Calculations:

    • Accuracy: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Determine the mean recovery at each level.

Table 2: Example Data Table for Accuracy

Spiked Concentration (µg/mL)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Mean Recovery (%)%RSD
80
100
120

Acceptance Criteria: Recovery of 98.0% to 102.0% is generally considered acceptable for an assay.[4]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol: Precision Assessment

  • Repeatability:

    • Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[3]

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Calculate the %RSD for this new set of data and compare it to the repeatability results.

Table 3: Example Data Table for Precision

Concentration (µg/mL)Analyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 100
Replicate 2 100
Replicate 3 100
Replicate 4 100
Replicate 5 100
Replicate 6 100
Mean
Standard Deviation
%RSD (Repeatability)
%RSD (Intermediate Precision)

Acceptance Criteria: A %RSD of ≤ 2% is typically acceptable for an assay.[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol: LOD and LOQ Estimation

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Prepare Low-Concentration Samples: Prepare a series of blank samples and samples with concentrations of 4-Difluoromethanesulfonylaniline near the expected LOQ.

  • Analysis: Analyze these samples and determine the standard deviation of the response.

  • Calculation: Use the formulas above to calculate the LOD and LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol: Robustness Evaluation

  • Identify Critical Parameters: Identify the method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC; injection temperature, flow rate, temperature program for GC).

  • Introduce Small Variations: Deliberately vary these parameters one at a time.

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of the variations on the results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.

Table 4: Example Data Table for Robustness (HPLC Method)

ParameterVariationRetention Time (min)Peak AreaResolution
Flow Rate 0.9 mL/min
1.1 mL/min
Mobile Phase pH 3.0
3.4
Column Temperature 28 °C
32 °C

Conclusion

The validation of analytical methods for 4-Difluoromethanesulfonylaniline is a critical activity to ensure the quality and reliability of data in research and drug development. This guide provides a comprehensive framework for comparing and validating HPLC and GC-MS methods, grounded in the authoritative principles of the ICH, FDA, and USP. By following the detailed protocols and understanding the causality behind each validation parameter, researchers can confidently establish that their analytical procedures are fit for their intended purpose.[2][12] The lifecycle management of an analytical procedure should be a continuous process to ensure the method remains suitable over time.[13][14]

References

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES . Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available at: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available at: [Link]

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  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 4-Difluoromethanesulfonylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of the difluoromethylsulfonyl group into aromatic systems is of significant interest in medicinal chemistry and drug discovery. The unique properties of the -SO₂CF₂H moiety, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, make it a valuable component in the design of novel therapeutic agents. 4-Difluoromethanesulfonylaniline, in particular, serves as a key building block for the synthesis of a variety of biologically active molecules. This guide provides a head-to-head comparison of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data, and an analysis of the advantages and disadvantages of each approach to assist researchers in selecting the optimal method for their specific needs.

Introduction to 4-Difluoromethanesulfonylaniline

4-Difluoromethanesulfonylaniline is a substituted aniline derivative featuring a difluoromethanesulfonyl group at the para position. This functional group imparts distinct electronic and physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and potential for intermolecular interactions. As a synthetic intermediate, the primary amino group allows for a wide range of subsequent chemical transformations, making it a versatile scaffold for the construction of more complex molecules.

Synthetic Strategies: An Overview

This guide will focus on two primary synthetic pathways to 4-difluoromethanesulfonylaniline:

  • Route 1: Multi-step Synthesis via Oxidation of a Sulfide Intermediate. This classic and robust approach involves the initial synthesis of a difluoromethyl sulfide precursor, followed by oxidation to the desired sulfone.

  • Route 2: Direct Sulfonylation. This more convergent approach aims to introduce the difluoromethanesulfonyl group directly onto an aniline derivative.

Below, we will delve into the detailed experimental procedures for each route, followed by a comparative analysis of their performance.

Route 1: Multi-step Synthesis via Oxidation of 4-(Difluoromethylthio)aniline

This synthetic pathway is a reliable and well-established method that proceeds in three main stages:

  • Synthesis of 4-Nitro-1-(difluoromethylthio)benzene: Starting from 4-nitrothiophenol, the difluoromethylthio group is introduced.

  • Reduction of the Nitro Group: The nitro-intermediate is reduced to the corresponding aniline, 4-(difluoromethylthio)aniline.

  • Oxidation of the Sulfide: The sulfide is oxidized to the final product, 4-difluoromethanesulfonylaniline.

Route_1_Workflow Start 4-Nitrothiophenol Step1 Difluoromethylation Start->Step1 CHCIF₂ Intermediate1 4-Nitro-1-(difluoromethylthio)benzene Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., Fe/NH₄Cl Intermediate2 4-(Difluoromethylthio)aniline Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 e.g., H₂O₂/AcOH End 4-Difluoromethanesulfonylaniline Step3->End

Caption: Workflow for the multi-step synthesis of 4-difluoromethanesulfonylaniline via a sulfide intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of 4-Nitro-1-(difluoromethylthio)benzene

  • Rationale: This step introduces the key difluoromethylthio moiety. The use of chlorodifluoromethane (CHClF₂) as the difluoromethyl source is a common and cost-effective method. The reaction is typically carried out under basic conditions to deprotonate the thiophenol, generating a thiolate nucleophile.

  • Protocol:

    • To a solution of 4-nitrothiophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

    • Cool the reaction mixture in a pressure vessel to 0°C.

    • Carefully introduce chlorodifluoromethane (CHClF₂) gas into the vessel.

    • Seal the vessel and heat the reaction mixture to 80-100°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction to room temperature, cautiously vent the vessel, and pour the mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-nitro-1-(difluoromethylthio)benzene.

Step 2: Synthesis of 4-(Difluoromethylthio)aniline

  • Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride being a common and economical choice for large-scale preparations.

  • Protocol:

    • To a mixture of 4-nitro-1-(difluoromethylthio)benzene (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (NH₄Cl, 0.2 equivalents).

    • Heat the reaction mixture to reflux (around 80-90°C) and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(difluoromethylthio)aniline, which can often be used in the next step without further purification.

Step 3: Synthesis of 4-Difluoromethanesulfonylaniline

  • Rationale: The oxidation of the sulfide to a sulfone is the final and critical step. Hydrogen peroxide in acetic acid is a readily available and effective oxidizing system for this transformation. The reaction conditions need to be controlled to ensure complete oxidation without unwanted side reactions.

  • Protocol:

    • Dissolve 4-(difluoromethylthio)aniline (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

    • Carefully pour the reaction mixture into ice-cold water, which should precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to obtain 4-difluoromethanesulfonylaniline.

Route 2: Direct Difluoromethylsulfonylation of an Acetanilide Intermediate

This approach aims for a more convergent synthesis by forming the difluoromethanesulfonyl group on a pre-existing aniline derivative. To avoid side reactions with the amino group, it is typically protected, for example, as an acetanilide.

  • Protection of 4-bromoaniline: The starting aniline is protected as an acetanilide.

  • Introduction of the Difluoromethylthio Group: A copper-catalyzed cross-coupling reaction is used to introduce the difluoromethylthio moiety.

  • Oxidation to the Sulfone: The sulfide is oxidized to the sulfone.

  • Deprotection: The protecting group is removed to yield the final product.

Route_2_Workflow Start 4-Bromoaniline Step1 Protection Start->Step1 Ac₂O Intermediate1 N-(4-bromophenyl)acetamide Step1->Intermediate1 Step2 Difluoromethylthiolation Intermediate1->Step2 FSO₂CF₂H, CuI Intermediate2 N-(4-(difluoromethylthio)phenyl)acetamide Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 m-CPBA Intermediate3 N-(4-(difluoromethylsulfonyl)phenyl)acetamide Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 HCl End 4-Difluoromethanesulfonylaniline Step4->End

Caption: Workflow for the synthesis of 4-difluoromethanesulfonylaniline via a protected aniline intermediate.

Experimental Protocols for Route 2

Step 1: Synthesis of N-(4-bromophenyl)acetamide

  • Rationale: Protection of the amine as an acetamide is a simple and effective way to prevent its interference in subsequent steps. Acetic anhydride is a common and efficient acetylating agent.

  • Protocol:

    • Dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.1 equivalents) dropwise to the solution.

    • Stir the mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain N-(4-bromophenyl)acetamide.

Step 2: Synthesis of N-(4-(difluoromethylthio)phenyl)acetamide

  • Rationale: This step utilizes a copper-catalyzed cross-coupling reaction to introduce the difluoromethylthio group. This method avoids the use of gaseous chlorodifluoromethane.

  • Protocol:

    • To a reaction vessel, add N-(4-bromophenyl)acetamide (1 equivalent), a copper(I) iodide (CuI) catalyst (0.1 equivalents), and a suitable ligand such as 1,10-phenanthroline (0.2 equivalents).

    • Add a difluoromethylthiolating agent such as difluoromethanesulfonyl fluoride (FSO₂CF₂H) or a related precursor and a base like cesium carbonate (Cs₂CO₃, 2 equivalents) in a solvent like DMF.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120°C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield N-(4-(difluoromethylthio)phenyl)acetamide.

Step 3: Synthesis of N-(4-(difluoromethylsulfonyl)phenyl)acetamide

  • Rationale: Similar to Route 1, this step involves the oxidation of the sulfide to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

  • Protocol:

    • Dissolve N-(4-(difluoromethylthio)phenyl)acetamide (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for a few hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to get N-(4-(difluoromethylsulfonyl)phenyl)acetamide.

Step 4: Synthesis of 4-Difluoromethanesulfonylaniline

  • Rationale: The final step is the deprotection of the acetamide to reveal the free amine. This is typically achieved by acid-catalyzed hydrolysis.

  • Protocol:

    • Suspend N-(4-(difluoromethylsulfonyl)phenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a base such as sodium hydroxide solution until the pH is basic.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-difluoromethanesulfonylaniline.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Oxidation of Sulfide IntermediateRoute 2: Direct Sulfonylation of Acetanilide
Starting Materials 4-Nitrothiophenol, Chlorodifluoromethane4-Bromoaniline, Difluoromethylthiolating agent
Number of Steps 34
Overall Yield Moderate to GoodModerate
Scalability Generally good, though handling of gaseous CHClF₂ can be a challenge on a large scale.Good, avoids handling of a toxic gas.
Reagent Availability & Cost 4-Nitrothiophenol and CHClF₂ are relatively inexpensive.Difluoromethylthiolating agents and copper catalysts can be more expensive.
Safety & Handling Involves the use of pressurized, toxic chlorodifluoromethane gas.Avoids gaseous reagents but may use transition metal catalysts that require careful handling and removal.
Key Advantages Utilizes readily available and cheaper starting materials. The individual steps are generally high-yielding.More convergent approach. Avoids the use of a hazardous gas.
Key Disadvantages Requires handling of a pressurized, toxic gas. A multi-step linear synthesis can lead to lower overall yields.Longer synthetic sequence (four steps). The cost of reagents and catalysts may be higher.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-difluoromethanesulfonylaniline, each with its own set of advantages and disadvantages.

Route 1 is a more traditional and often more cost-effective approach, particularly for larger-scale synthesis, due to the use of inexpensive starting materials. However, the major drawback is the requirement for handling chlorodifluoromethane, a pressurized and toxic gas, which may necessitate specialized equipment and safety protocols.

Route 2 provides a more modern and potentially safer alternative by avoiding the use of gaseous reagents. The convergent nature of introducing the key functional group onto a more advanced intermediate can be appealing. However, this route involves an additional step (protection/deprotection) and may rely on more expensive reagents and catalysts.

For academic research and smaller-scale synthesis where safety and convenience are paramount, Route 2 might be the preferred option. For industrial applications and large-scale production where cost is a significant driver and the necessary infrastructure for handling hazardous gases is in place, Route 1 may be more economically viable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and safety considerations. This guide provides the foundational information to make an informed decision for the efficient and successful synthesis of 4-difluoromethanesulfonylaniline.

References

  • Specific citations to peer-reviewed articles and patents for each step would be included here based on the actual literature sources used for the detailed protocols.

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-Difluoromethanesulfonylaniline EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, particularly in non-small cell lung cancer (NSCLC). Within this competitive field, novel chemical scaffolds are continuously explored to overcome acquired resistance and improve selectivity. This guide focuses on a promising class of compounds: 4-Difluoromethanesulfonylaniline derivatives, which are emerging as potent EGFR inhibitors.

As a Senior Application Scientist, my objective is to provide you with not just a set of protocols, but a comprehensive framework for the robust in vitro validation of these novel derivatives. We will delve into the rationale behind experimental choices, ensuring that the data you generate is not only accurate but also compelling and translatable. This guide is structured to empower you with the expertise to rigorously assess your compounds and benchmark them against established alternatives.

The Central Hypothesis: Targeting EGFR with 4-Anilino-Based Scaffolds

The 4-anilinoquinazoline and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs.[1] These molecules are ATP-competitive inhibitors that bind to the hinge region of the EGFR kinase domain. The aniline moiety is a critical pharmacophore, and its substitution pattern significantly influences potency, selectivity, and pharmacokinetic properties. The introduction of a difluoromethanesulfonyl group at the 4-position of the aniline ring is a rational design strategy to potentially enhance binding affinity and metabolic stability.

Our validation strategy will, therefore, be centered around confirming and quantifying the inhibitory activity of our novel 4-difluoromethanesulfonylaniline derivatives against EGFR. We will compare their performance against first and second-generation EGFR inhibitors, gefitinib and afatinib, respectively.

Foundational In Vitro Assays: A Two-Tiered Approach

A robust in vitro validation pipeline for kinase inhibitors typically involves a two-tiered approach:

  • Biochemical Assays: These cell-free assays directly measure the inhibition of the purified kinase enzyme. They are essential for determining intrinsic inhibitory potency (e.g., IC50) and for understanding the mechanism of inhibition.

  • Cell-Based Assays: These assays assess the compound's activity in a more physiologically relevant context, within intact cells. They provide insights into cell permeability, target engagement in a cellular environment, and downstream functional consequences.

Below, we detail the validation of one key assay from each tier.

Tier 1: Biochemical Assay - ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.[2]

Experimental Workflow: ADP-Glo™ EGFR Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Test Compound (Derivative X) - Control Inhibitors (Gefitinib, Afatinib) - Recombinant EGFR Kinase - Substrate (Poly(Glu,Tyr) 4:1) - ATP - Kinase Buffer plate Plate Setup (384-well): - Add Test/Control Compounds - Add EGFR Kinase - Add Substrate/ATP Mix reagents->plate incubation1 Incubate at RT (e.g., 60 min) plate->incubation1 Initiate Reaction adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 Deplete ATP kdr Add Kinase Detection Reagent incubation2->kdr incubation3 Incubate at RT (30 min) kdr->incubation3 Convert ADP to ATP & Generate Light read Measure Luminescence incubation3->read

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Detailed Protocol: ADP-Glo™ EGFR Kinase Assay

Objective: To determine the IC50 value of a novel 4-difluoromethanesulfonylaniline derivative (Derivative X) against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Derivative X, Gefitinib, Afatinib (as 10 mM DMSO stocks)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Derivative X, gefitinib, and afatinib in kinase buffer. A typical starting concentration for the dilution series is 10 µM.

  • Reaction Setup: In a 384-well plate, add in the following order:

    • 1 µL of diluted compound or vehicle (DMSO control).

    • 2 µL of EGFR enzyme diluted in kinase buffer (the optimal concentration should be pre-determined by an enzyme titration).[3]

    • 2 µL of a substrate/ATP mixture (final concentrations are typically at the Km for ATP and an optimized substrate concentration).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Biochemical Assay)
CompoundTargetIC50 (nM)
Derivative X (Hypothetical) EGFR (Wild-Type) 5.8
Gefitinib (Comparator)EGFR (Wild-Type)7.5[4]
Afatinib (Comparator)EGFR (Wild-Type)<100[5]

Note: The data for Derivative X is hypothetical for illustrative purposes. The IC50 values for comparators are sourced from published literature.

Tier 2: Cell-Based Assay - HTRF® Phospho-EGFR (Tyr1068) Assay

To assess the inhibitory activity of our compounds in a cellular context, a phospho-EGFR assay is indispensable. Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a robust and high-throughput method for detecting protein phosphorylation in cell lysates.[4][6] This assay measures the phosphorylation of EGFR at a key autophosphorylation site, Tyrosine 1068, providing a direct readout of target engagement and inhibition.

Signaling Pathway: EGFR Activation and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation ADP ADP pEGFR->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Activates ATP ATP ATP->pEGFR Inhibitor Derivative X Inhibitor->EGFR Inhibits (Competes with ATP)

Caption: EGFR signaling pathway and point of inhibition.

Detailed Protocol: HTRF® Phospho-EGFR (Tyr1068) Cell-Based Assay

Objective: To determine the cellular potency (IC50) of Derivative X in inhibiting EGF-stimulated EGFR phosphorylation in a relevant cancer cell line (e.g., A431, which overexpresses wild-type EGFR).

Materials:

  • A431 human epidermoid carcinoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Epidermal Growth Factor (EGF)

  • Derivative X, Gefitinib, Afatinib (as 10 mM DMSO stocks)

  • HTRF® Phospho-EGFR (Tyr1068) Assay Kit (Revvity)

  • 96-well or 384-well cell culture plates (white, clear-bottom)

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating: Seed A431 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Add serial dilutions of Derivative X, gefitinib, or afatinib to the cells. Incubate for a pre-determined time (e.g., 2 hours) at 37°C.

  • EGF Stimulation: Add EGF to a final concentration that elicits a sub-maximal phosphorylation response (e.g., EC80, pre-determined by an EGF dose-response curve) to all wells except the unstimulated controls. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[7]

  • Cell Lysis: Aspirate the medium and add the HTRF® lysis buffer provided in the kit. Incubate for 30 minutes at room temperature with shaking.[8]

  • Detection: Transfer the cell lysates to a white 384-well detection plate. Add the pre-mixed HTRF® antibody solution (anti-EGFR-Europium Cryptate and anti-phospho-EGFR(Tyr1068)-d2). Incubate for 4 hours at room temperature.[7]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to the EGF-stimulated vehicle control (100% phosphorylation) and unstimulated control (0% phosphorylation).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Cell-Based Assay)
CompoundCell LineIC50 (nM)
Derivative X (Hypothetical) A431 (EGFR WT) 95
Gefitinib (Comparator)A431 (EGFR WT)~100-200
Afatinib (Comparator)A431 (EGFR WT)~50-100

Note: The data for Derivative X is hypothetical for illustrative purposes. The IC50 values for comparators are approximate ranges from various literature sources.

Beyond Potency: Assessing Selectivity and Off-Target Effects

A critical aspect of kinase inhibitor validation is determining its selectivity. While potent on-target activity is desired, off-target inhibition can lead to unforeseen toxicities. Second-generation EGFR inhibitors like afatinib are known to inhibit other ErbB family members (e.g., HER2, HER4).[9]

Kinase Selectivity Profiling Workflow

cluster_screening Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation compound Derivative X (Fixed Concentration, e.g., 1 µM) panel Large Kinase Panel (e.g., >400 kinases) compound->panel assay Biochemical Assay (e.g., ADP-Glo™) panel->assay inhibition Calculate % Inhibition for each kinase assay->inhibition hits Identify Off-Target Hits (e.g., >50% inhibition) inhibition->hits ic50 Determine IC50 values for confirmed off-target kinases hits->ic50 cellular Cell-based assays for off-target pathways ic50->cellular

Caption: Workflow for kinase selectivity profiling.

A comprehensive approach involves screening the novel derivative against a large panel of purified kinases at a fixed concentration (e.g., 1 µM). Any kinases showing significant inhibition are then subjected to full IC50 determination. This provides a selectivity profile and helps to identify potential liabilities early in the drug discovery process.

Conclusion: A Framework for Rigorous Validation

This guide provides a foundational framework for the in vitro validation of novel 4-difluoromethanesulfonylaniline derivatives as EGFR inhibitors. By employing a tiered approach of biochemical and cell-based assays, and by benchmarking against established standards of care, researchers can build a robust data package that clearly defines the potency, cellular activity, and selectivity of their compounds. The detailed protocols and workflows herein are designed to be adaptable, providing a solid starting point for your specific experimental needs. Remember, the ultimate goal of in vitro assay validation is to generate high-quality, reproducible data that enables confident decision-making in the progression of new therapeutic candidates.

References

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Safety Operating Guide

Mastering Chemical Safety: A Step-by-Step Guide to the Proper Disposal of 4-Difluoromethanesulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and scientist, the pursuit of innovation in drug development carries a profound responsibility for safety and environmental stewardship. Handling novel chemical entities like 4-Difluoromethanesulfonylaniline, a compound with significant potential in medicinal chemistry, demands not only precision in its application but also rigor in its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Difluoromethanesulfonylaniline, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of causality, ensuring that every step is understood, justified, and verifiable.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for 4-Difluoromethanesulfonylaniline is not widely available, we can infer its hazard profile from its structural motifs—the aniline core and the difluoromethanesulfonyl group—and data from closely related analogs.

The aniline moiety suggests potential for acute toxicity upon ingestion, inhalation, and dermal contact. Anilines are known to be absorbed through the skin and can cause systemic effects.[1][2] The difluoromethanesulfonyl group introduces considerations related to halogenated organic compounds, which often require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts.

Based on available data for analogous compounds, 4-Difluoromethanesulfonylaniline should be treated as a hazardous substance with the following potential classifications[3]:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

Therefore, all handling and disposal procedures must be designed to minimize any potential exposure.

The Core of Safety: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is the first line of defense, dictated by the anticipated hazards.

Essential PPE for Handling 4-Difluoromethanesulfonylaniline:

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves, double-gloving recommended.Provides a barrier against dermal absorption, a primary route of exposure for anilines. Check manufacturer's breakthrough time data.[4]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye irritation or damage.[5]
Lab Coat A fully-buttoned, long-sleeved lab coat made of a chemically resistant material.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If fume hood is not available, a NIOSH-approved respirator is mandatory.Prevents inhalation of airborne particles or vapors, a significant exposure risk.

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is used. The guiding principle is containment and segregation to ensure that chemical wastes are managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with 4-Difluoromethanesulfonylaniline must be segregated into a dedicated, properly labeled hazardous waste container.[4]

  • Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. Mixing halogenated compounds with other chemical wastes can lead to dangerous reactions and complicates the final disposal process, often increasing costs.[7]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top lid. The container must be in good condition, free of cracks or leaks.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste 4-Difluoromethanesulfonylaniline"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added.

Step 3: Waste Collection
  • Solid Waste: This includes contaminated filter paper, gloves, weigh boats, and any residual solid compound. Place these items directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 4-Difluoromethanesulfonylaniline should be collected in a designated liquid hazardous waste container. As this is a halogenated compound, it should be placed in the "Halogenated Organic Waste" stream.

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.

Step 4: Storage of Waste

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and within a secondary containment bin to catch any potential leaks.[8]

Spill and Decontamination Procedures

Accidents can happen, and preparedness is key. A clear, actionable spill response plan is essential.

Small Spill (Contained within a Fume Hood):
  • Alert Colleagues: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbent material and place it into the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill (Outside of a Fume Hood):
  • Evacuate: Immediately evacuate the area and alert others to do the same.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Decontamination of Glassware and Equipment:

Thoroughly rinse all contaminated glassware and equipment with a suitable organic solvent, collecting the rinsate as halogenated liquid waste. Follow this with a standard wash using soap and water.

Final Disposal Pathway

The ultimate destination for waste containing 4-Difluoromethanesulfonylaniline is a licensed hazardous waste disposal facility. This is not a process to be undertaken by laboratory personnel but is managed through your institution's EHS department.

The workflow for final disposal is as follows:

DisposalWorkflow Start Waste Generation in Lab Segregate Segregate into Halogenated Waste Container Start->Segregate Step 1 Store Store in Satellite Accumulation Area Segregate->Store Step 2 Pickup Schedule Waste Pickup with EHS Store->Pickup Step 3 Transport Licensed Transporter Collects Waste Pickup->Transport Step 4 Dispose Incineration at Approved Hazardous Waste Facility Transport->Dispose Step 5

Caption: Decision workflow for the disposal of 4-Difluoromethanesulfonylaniline waste.

Upon scheduling a pickup, trained EHS professionals will collect the properly labeled and sealed waste containers from your laboratory. They will then consolidate this waste for transport by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). Given the halogenated nature of this compound, the most probable and environmentally sound disposal method is high-temperature incineration, which ensures the complete destruction of the molecule.

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.